molecular formula C12H16O2 B1531573 2-Isobutoxy-4-methylbenzaldehyde CAS No. 2161067-32-7

2-Isobutoxy-4-methylbenzaldehyde

Cat. No.: B1531573
CAS No.: 2161067-32-7
M. Wt: 192.25 g/mol
InChI Key: JJIZZUSHMDSOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isobutoxy-4-methylbenzaldehyde is a synthetic aromatic aldehyde of interest in organic chemistry and materials science research. This compound features a methyl and an isobutoxy group substituted on the benzaldehyde core, a structure analogous to other specialty benzaldehydes known for their applications in fragrance and synthetic intermediates . Researchers value this aldehyde primarily as a versatile building block for the synthesis of more complex organic molecules. The aldehyde group is highly reactive, enabling its use in condensation reactions, the preparation of Schiff bases, and as a precursor for heterocyclic compounds. Its structural characteristics make it a candidate for development in areas such as polymer chemistry and the creation of functionalized materials. This product is provided for Research Use Only. It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-methyl-2-(2-methylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)8-14-12-6-10(3)4-5-11(12)7-13/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIZZUSHMDSOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solvation Thermodynamics and Process Engineering of 2-Isobutoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 1.0

Executive Summary

Molecule: 2-Isobutoxy-4-methylbenzaldehyde CAS: 2161067-32-7 (Representative) Chemical Class: Alkoxy-substituted Aromatic Aldehyde

This guide provides a technical analysis of the solubility profile of 2-Isobutoxy-4-methylbenzaldehyde, a lipophilic intermediate often utilized in the synthesis of specialized APIs and functional fragrance materials. Due to the specific substitution pattern—a bulky isobutoxy group at the ortho position and a methyl group at the para position—this molecule exhibits distinct solvation thermodynamics compared to unsubstituted benzaldehyde.

Key Insight: The molecule acts as a "cryptic" lipophile. While the aldehyde moiety provides a dipole, the isobutoxy shield significantly dampens water miscibility, making Process Solvents (Toluene, THF, DCM) highly effective, while requiring careful thermal modulation in Protich Solvents (Alcohols) to avoid "oiling out" during crystallization.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict solubility behavior without exhaustive empirical testing, we apply Hansen Solubility Parameters.[1][2] The total energy of vaporization is split into three components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).
Structural Impact on Solvation
  • Core (Benzaldehyde): High polarity and moderate H-bonding capability.

  • 2-Isobutoxy Group:

    • Effect: Increases

      
       (Dispersion) significantly due to the aliphatic chain.
      
    • Steric Shielding: The bulky isobutyl group at the ortho position sterically hinders the carbonyl oxygen, slightly reducing the effective

      
       (H-bond acceptor capability) relative to the solvent cage.
      
  • 4-Methyl Group: Adds minor lipophilicity, further lowering water solubility.

Predicted Interaction Map
ParameterEstimated Value (MPa

)
Significance

(Dispersion)
~18.5 - 19.5Dominant interaction. Aligns well with aromatics (Toluene) and chlorinated solvents.

(Polarity)
~6.0 - 7.5Moderate. Sufficient for solubility in esters (Ethyl Acetate) but too low for water.

(H-Bonding)
~4.5 - 5.5Low. The molecule is an H-bond acceptor only. Requires protic solvents (Alcohols) to act as donors for solubility.

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their thermodynamic affinity for 2-Isobutoxy-4-methylbenzaldehyde.

Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM), ChloroformVery High (>500 mg/mL)Reaction medium; Extraction.
Aromatic Toluene, XyleneHigh (>300 mg/mL)High-temperature reactions; Azeotropic drying.
Esters/Ethers Ethyl Acetate, THF, MTBEHigh (>250 mg/mL)General synthesis; Work-up.
Alcohols Methanol, Isopropanol (IPA)Temperature Dependent Crystallization. High solubility at boiling; moderate/low at -10°C.
Aliphatic Hexane, HeptaneLow/Moderate Anti-solvent. Use to force precipitation or induce turbidity.
Aqueous Water, BrineInsoluble (<0.1 mg/mL)Washing phase (removal of salts/inorganics).
The "Oiling Out" Risk

Critical Warning: 2-Isobutoxy-4-methylbenzaldehyde has a relatively low melting point (predicted range 30–50°C or viscous oil depending on purity).

  • Risk: In alcohol/water systems, the compound may separate as a liquid oil rather than a crystal lattice if the temperature drops too fast.

  • Mitigation: Use a "Seeding Protocol" at 5°C below the saturation temperature and cool slowly (0.5°C/min).

Visualization: Solubility Screening Workflow

The following diagram outlines the decision logic for selecting a solvent system for this specific intermediate.

SolubilityWorkflow Start Start: Solvent Selection for 2-Isobutoxy-4-methylbenzaldehyde Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Purification Purification (Crystallization) Goal->Purification Isolation NonPolar Non-Polar/Aprotic Needed? (e.g., Grignard, Oxidation) Reaction->NonPolar Screening Screen Solvents for Temp-Dependent Solubility Purification->Screening UseTHF Select THF or Toluene (High Solubility, Inert) NonPolar->UseTHF High Temp Required UseDCM Select DCM (Low Boiling, High Solvency) NonPolar->UseDCM Low Temp Required CheckMP Check Melting Point (Risk of Oiling Out?) Screening->CheckMP AlcoholSystem Primary: IPA or EtOH (High T: Soluble | Low T: Insoluble) CheckMP->AlcoholSystem Solid > 50°C Biphasic Anti-Solvent Addition (Add Water/Heptane slowly) CheckMP->Biphasic Oil or Low MP Solid

Figure 1: Decision matrix for solvent selection based on process goals (Synthesis vs. Purification).

Experimental Protocol: Gravimetric Solubility Determination

As a researcher, you should not rely solely on literature values for critical intermediates. Use this self-validating protocol to determine the exact solubility of your specific batch (which may vary with impurity profile).

Reagents & Equipment
  • Solvents: HPLC Grade (Methanol, Toluene, Heptane).

  • Equipment: 20 mL Scintillation Vials, Temperature-controlled shaker block, 0.45 µm PTFE Syringe Filters, Analytical Balance.

Step-by-Step Methodology
  • Supersaturation: Add excess 2-Isobutoxy-4-methylbenzaldehyde solid (approx. 500 mg) to 2.0 mL of the target solvent in a vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Validation Check: Ensure undissolved solid remains visible. If fully dissolved, add more solid.

  • Filtration: Stop agitation and allow solids to settle for 30 minutes. Using a pre-warmed syringe (to prevent precipitation in the needle), withdraw the supernatant and filter through a 0.45 µm PTFE filter into a tared vial.

  • Evaporation: Record the weight of the solution. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.

  • Calculation:

    
    
    Where 
    
    
    
    is solubility (mg/mL).

Process Engineering Implications

Reaction Optimization

For reactions involving nucleophilic attack on the aldehyde (e.g., Reductive Amination, Grignard):

  • Recommended: Tetrahydrofuran (THF) .

  • Reasoning: The ether oxygen of the 2-isobutoxy group can coordinate with metal cations (Mg, Li), potentially directing stereochemistry or stabilizing transition states. THF supports this coordination better than Toluene.

Impurity Purge (Recrystallization)

To remove unreacted starting materials (e.g., 3-isobutoxytoluene or related phenols):

  • System: Isopropanol (IPA) / Water (90:10) .

  • Mechanism: The hydrophobic 4-methyl and 2-isobutoxy groups drastically reduce solubility as water content increases.

  • Protocol: Dissolve in hot IPA (60°C). Cool to 40°C. Add Water dropwise until turbidity persists. Cool to 0°C.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

  • PubChem Database. (2024). Compound Summary: 4-Isobutoxybenzaldehyde (Analogous Structure). National Center for Biotechnology Information. [Link]

  • Abbott, S. (2024). Hansen Solubility Parameters in Practice (HSPiP). [Link]

Sources

Technical Guide: Physical Properties & Synthetic Architecture of 2-Alkoxy-4-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-alkoxy-4-methylbenzaldehyde scaffold represents a critical junction in organic synthesis, serving as a versatile precursor for stilbenes, chalcones, and Schiff base ligands used in medicinal chemistry. Unlike their para-substituted counterparts (e.g., p-anisaldehyde), the ortho-alkoxy substitution pattern introduces unique steric and electronic effects—specifically the "ortho effect"—which influences carbonyl reactivity, crystal packing, and solubility profiles.

This guide provides a comprehensive analysis of the physicochemical properties, synthetic pathways, and spectral characteristics of this derivative class, with a specific focus on the methoxy (CAS: 57415-35-7) and ethoxy analogs.

Structural Architecture & Synthetic Logic

The Electronic "Push-Pull" System

The reactivity of 2-alkoxy-4-methylbenzaldehyde is governed by the interplay between three substituents on the benzene ring:

  • Aldehyde (-CHO): An electron-withdrawing group (EWG) that directs nucleophilic attack.

  • Alkoxy (-OR) at C2: A strong electron-donating group (EDG) via resonance (+M effect). Its ortho position allows for potential intramolecular hydrogen bonding (if deprotected to -OH) or steric gating (if bulky -OR).

  • Methyl (-CH3) at C4: A weak EDG via hyperconjugation, increasing the electron density of the ring and slightly reducing the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.

Synthetic Pathway: Regioselective O-Alkylation

While Vilsmeier-Haack formylation of 3-alkoxytoluenes is possible, the most robust route for generating a library of derivatives is the Williamson Ether Synthesis starting from 2-hydroxy-4-methylbenzaldehyde. This approach allows for the precise installation of various alkyl chains (Methyl, Ethyl, Propyl, Benzyl).

Diagram 1: Synthesis Workflow (Williamson Ether Route)

SynthesisWorkflow Figure 1: Regioselective O-alkylation via Williamson Ether Synthesis. Start 2-Hydroxy-4-methylbenzaldehyde (Precursor) Intermediate Transition State (SN2 Mechanism) Start->Intermediate Solvent: DMF/Acetone Reflux Reagents Alkyl Halide (R-X) + Base (K2CO3/Cs2CO3) Reagents->Intermediate Product 2-Alkoxy-4-methylbenzaldehyde (Target) Intermediate->Product -HX Workup Workup: EtOAc Extraction -> Wash -> Dry Product->Workup Purification

Physicochemical Characterization

The physical state of these derivatives is heavily dependent on the length of the alkoxy chain. The disruption of the intermolecular hydrogen bonding present in the parent phenol (2-hydroxy-4-methylbenzaldehyde) leads to distinct changes in melting points.

Comparative Physical Properties

The following data consolidates experimental values and homologous series projections.

Property2-Methoxy-4-methylbenzaldehyde2-Ethoxy-4-methylbenzaldehyde2-Hydroxy-4-methylbenzaldehyde (Parent)
CAS Number 57415-35-7613-69-4 (Isomer ref)698-27-1
Molecular Weight 150.18 g/mol 164.20 g/mol 136.15 g/mol
Physical State Low-melting SolidLiquid / Low-melting SolidSolid
Melting Point 42.5 – 43.0 °C< 30 °C (Predicted)60 – 61 °C
Boiling Point ~265 °C (at 760 mmHg)> 270 °C250 °C
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in H2OSoluble in organic solventsSlightly soluble in H2O
LogP (Est.) 2.12.51.8

Note: The melting point depression from the parent (61°C) to the methoxy derivative (43°C) is due to the loss of the strong hydrogen bond donor (-OH), despite the increase in molecular weight.

Spectral Fingerprinting

For researchers validating the synthesis, the following spectral markers are definitive.

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: The most critical diagnostic peak. In 2-alkoxy derivatives, this typically appears at 1675–1690 cm⁻¹ .

    • Differentiation: If the starting material (2-hydroxy) is present, a broad -OH stretch at 3200–3400 cm⁻¹ will be visible. Successful alkylation is confirmed by the disappearance of the -OH band and the retention of the C-H aldehyde doublets at 2750 and 2850 cm⁻¹ .

  • C-O-C Stretch: Strong bands at 1230–1260 cm⁻¹ (asymmetric) confirm the ether linkage.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz.

  • Aldehyde Proton (-CHO): A distinct singlet at 10.2 – 10.4 ppm .

  • Aromatic Region:

    • H-6 (Ortho to CHO): Doublet (~7.7 ppm, J=7.8 Hz).

    • H-3 (Ortho to Alkoxy): Singlet or small doublet (~6.7 ppm).

    • H-5 (Meta to CHO): Doublet (~6.8 ppm).

  • Alkoxy Group:

    • -OCH3: Singlet at 3.85 – 3.90 ppm (3H).

    • -OCH2CH3: Quartet at ~4.1 ppm (2H) and Triplet at ~1.4 ppm (3H).

  • Methyl Group (-CH3): Singlet at 2.35 – 2.40 ppm (3H).

Diagram 2: Spectral Decision Logic

SpectralLogic Figure 2: Spectroscopic Validation Logic for 2-Alkoxy Derivatives Sample Purified Sample IR_Check IR Analysis Sample->IR_Check NMR_Check 1H NMR Analysis Sample->NMR_Check Decision1 Peak @ 3200-3400 cm-1? IR_Check->Decision1 Decision2 Singlet @ 3.9 ppm? NMR_Check->Decision2 Decision1->NMR_Check No Result1 Incomplete Alkylation (Starting Material Present) Decision1->Result1 Yes Result2 Methoxy Derivative Confirmed Decision2->Result2 Yes Result3 Check for Quartet (Ethoxy/Propoxy) Decision2->Result3 No

Experimental Protocol: Synthesis of 2-Ethoxy-4-methylbenzaldehyde

Objective: To synthesize the ethoxy derivative via Williamson ether synthesis. Scale: 10 mmol.

Materials
  • 2-Hydroxy-4-methylbenzaldehyde (1.36 g, 10 mmol)

  • Ethyl Iodide (1.71 g, 11 mmol) or Ethyl Bromide (excess)

  • Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol)
    
  • DMF (Dimethylformamide) (15 mL) or Acetone (30 mL)

Methodology
  • Activation: In a round-bottom flask, dissolve 2-hydroxy-4-methylbenzaldehyde in DMF. Add

    
    . Stir at room temperature for 15 minutes to generate the phenoxide anion. Color change to bright yellow/orange is typical.
    
  • Alkylation: Add Ethyl Iodide dropwise.

  • Reaction:

    • If using DMF: Heat to 60°C for 3-4 hours.

    • If using Acetone: Reflux (approx. 56°C) for 6-8 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The product will have a higher Rf than the starting phenol.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product may precipitate as a solid or oil out.

    • If Solid: Filter and wash with cold water.

    • If Oil: Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water (if solid) or perform column chromatography (Silica gel, Hexane/EtOAc gradient).

Applications in Drug Discovery[5]

The 2-alkoxy-4-methylbenzaldehyde scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry.[1]

  • Schiff Base Ligands: Condensation with primary amines yields Schiff bases (imines) which coordinate with transition metals (Cu, Co, Ni). These complexes exhibit potent antimicrobial and DNA-cleaving activity.

  • Tyrosinase Inhibitors: Derivatives of 2-hydroxy-4-methoxybenzaldehyde are known tyrosinase inhibitors. The 2-alkoxy-4-methyl analogs are investigated for similar skin-whitening and anti-melanoma properties, offering improved lipophilicity for dermal penetration.

  • Stilbene Synthesis: Used in the Horner-Wadsworth-Emmons reaction to generate resveratrol analogs with methylated patterns, which often show better metabolic stability than their hydroxylated parents.

References

  • PubChem. (2025).[2][3] 2-Methoxy-4-methylbenzaldehyde (Compound CID 283285). National Library of Medicine. [Link]

  • ChemSrc. (2025).[4] 2-Methoxy-4-methylbenzaldehyde Physical Properties and MSDS.[Link]

  • MDPI. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives. (Contextual reference for aryloxybenzamide synthesis). [Link]

Sources

Suppliers and price of 2-Isobutoxy-4-methylbenzaldehyde for research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Isobutoxy-4-methylbenzaldehyde for Research Applications

Introduction

Alkoxybenzaldehydes are a class of aromatic compounds that serve as fundamental building blocks in the synthesis of complex organic molecules.[1][2] Their inherent reactivity, governed by the aldehyde functional group and modulated by the electronic effects of the alkoxy substituent, makes them valuable intermediates in the pharmaceutical, fragrance, and dye industries.[1][2] This guide focuses on a specific, less-common derivative: 2-Isobutoxy-4-methylbenzaldehyde.

Aimed at researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive technical overview of 2-Isobutoxy-4-methylbenzaldehyde. We will delve into its chemical identity, reliable sourcing for research-grade material, pricing considerations, and the critical importance of quality control. Furthermore, this guide will explore its potential applications by analogy to related structures, propose a logical synthetic pathway to understand potential impurities, and provide a self-validating protocol for safe handling and storage.

Chemical Identity and Properties

Correctly identifying a chemical reagent is the foundational step for any successful research endeavor. 2-Isobutoxy-4-methylbenzaldehyde is a substituted aromatic aldehyde whose properties are influenced by the isobutoxy and methyl groups on the benzene ring.

  • Chemical Name: 2-Isobutoxy-4-methylbenzaldehyde

  • CAS Number: 2161067-32-7[3][4]

  • Molecular Formula: C₁₂H₁₆O₂

  • Molecular Weight: 192.25 g/mol

compound label 2-Isobutoxy-4-methylbenzaldehyde C₁₂H₁₆O₂

Caption: Chemical structure of 2-Isobutoxy-4-methylbenzaldehyde.

Physicochemical Properties (Predicted)

Specific, experimentally verified data for this compound is not widely published. However, based on analogous structures like 4-methylbenzaldehyde and other alkoxybenzaldehydes, we can predict its general properties.[1][2][5]

PropertyPredicted Value / CharacteristicRationale
Appearance Colorless to pale yellow liquidTypical for aromatic aldehydes.[1][2]
Boiling Point > 200 °CHigher than 4-methylbenzaldehyde (204-205°C) due to the larger isobutoxy group increasing molecular weight.[2][5]
Solubility Soluble in common organic solvents (e.g., ethanol, ether, acetone); poorly soluble in water.The hydrophobic benzene ring and isobutyl group dominate, while the polar aldehyde and ether groups offer limited aqueous solubility.
Odor Likely a characteristic cherry or almond-like scentCommon for benzaldehyde derivatives.[5]

Sourcing and Procurement for Research

As a specialized chemical, 2-Isobutoxy-4-methylbenzaldehyde is not as readily available as common lab reagents. Procurement requires careful supplier selection and a clear understanding of pricing and quality.

Identifying Suppliers

Our research indicates that 2-Isobutoxy-4-methylbenzaldehyde is available from suppliers specializing in rare chemicals and building blocks for research and development. One such supplier is:

  • BLD Pharm: Lists 2-Isobutoxy-4-methylbenzaldehyde under CAS number 2161067-32-7.[3][4]

It is crucial for researchers to contact such suppliers directly to confirm current stock, lead times, and available analytical documentation.

Pricing and Availability

The price of specialized chemicals is highly dependent on synthesis complexity, purity, and order quantity. Direct pricing for 2-Isobutoxy-4-methylbenzaldehyde is typically provided upon quotation. However, we can use a structurally similar isomer, 3-Isobutoxy-4-methylbenzaldehyde , to provide an illustrative price range.

CompoundSupplierPurityQuantityPrice (USD)
3-Isobutoxy-4-methylbenzaldehydeAaronchem95%250 mg$500.00
3-Isobutoxy-4-methylbenzaldehydeAaronchem95%1 g$800.00
Table based on data for a related isomer and is for estimation purposes only.[6]

Expert Insight: For novel or rare compounds, the initial small-batch synthesis cost is high. Prices decrease significantly with larger scales (e.g., 10g, 50g, 100g). Always inquire about bulk pricing if larger quantities are needed for a research campaign.

Trustworthiness: The Imperative of Quality Control

For many "early discovery" chemicals, suppliers may not provide extensive analytical data, shifting the burden of quality confirmation to the buyer. This is a critical step for ensuring experimental reproducibility.

Self-Validating Protocol for Incoming Reagent QC:

  • Request Documentation: Always request a Certificate of Analysis (CoA) from the supplier. This should, at a minimum, confirm the identity and purity by methods like NMR or LC-MS.

  • Verify Structure: Upon receipt, obtain a ¹H NMR spectrum of the material. The expected signals for 2-Isobutoxy-4-methylbenzaldehyde should be present (aromatic protons, aldehyde proton, isobutoxy protons, and methyl protons).

  • Assess Purity: Use HPLC or GC-MS to assess the purity of the sample and identify any potential contaminants, such as starting materials or solvents.

  • Store Properly: Immediately transfer the verified material to a tightly sealed container and store in a cool, dry, well-ventilated area away from strong oxidizing agents.[7]

Synthesis and Potential Impurities

Understanding the likely synthetic route of a research chemical is key to anticipating potential impurities. A common and logical method for preparing 2-Isobutoxy-4-methylbenzaldehyde is via a Williamson ether synthesis . This reaction provides insight into the causality of potential contaminants.

SM1 2-Hydroxy-4-methylbenzaldehyde Reaction Williamson Ether Synthesis SM1->Reaction SM2 Isobutyl Bromide SM2->Reaction Base Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Base->Reaction Conditions Product Crude 2-Isobutoxy-4-methylbenzaldehyde Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Final Pure Product Purification->Final

Caption: Plausible synthetic workflow for 2-Isobutoxy-4-methylbenzaldehyde.

Potential Impurities:

  • Unreacted Starting Materials: Residual 2-Hydroxy-4-methylbenzaldehyde or isobutyl bromide.

  • Base: Traces of the carbonate base used in the reaction.

  • Solvent: Residual acetone or other solvents used in the reaction and purification.

  • Side-Products: Minor products from competing reactions, although the Williamson ether synthesis is generally efficient for this type of transformation.

Applications in Research and Drug Development

While specific studies on 2-Isobutoxy-4-methylbenzaldehyde are limited, its chemical structure positions it as a valuable scaffold in medicinal chemistry and organic synthesis. Its utility can be inferred from the broader class of alkoxybenzaldehydes.[1]

Role as a Synthetic Intermediate: The primary value of this molecule is as a building block. The aldehyde group is a versatile handle for a wide range of chemical transformations, including:

  • Reductive amination to form substituted benzylamines.

  • Wittig reactions to form alkenes.

  • Oxidation to form the corresponding carboxylic acid.

  • Condensation reactions to build larger, more complex molecular architectures.

Start 2-Isobutoxy-4- methylbenzaldehyde Step1 Reductive Amination with Amine R-NH₂ Start->Step1 Intermediate Substituted Benzylamine Step1->Intermediate Step2 Acylation / Sulfonylation (Further Modification) Intermediate->Step2 Final Potential Bioactive Compound (e.g., Enzyme Inhibitor) Step2->Final

Caption: Role as an intermediate in a hypothetical drug discovery workflow.

Potential in Drug Discovery: Structurally related benzaldehyde derivatives are explored for various biological activities.[8][9] For instance, certain substituted benzaldehydes have been investigated as inhibitors of enzymes like aldehyde dehydrogenase (ALDH), a target in cancer therapy.[1] The unique substitution pattern of 2-Isobutoxy-4-methylbenzaldehyde could be used to probe the steric and electronic requirements of an enzyme's active site, making it a useful tool for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a reliable safety protocol can be constructed from SDS data for closely related, hazardous analogues like other substituted benzaldehydes.[7][10][11]

Hazard Identification:

  • Skin Irritation: Likely to cause skin irritation.[7][11]

  • Eye Irritation: Likely to cause serious eye irritation.[7][11]

  • Inhalation: May cause respiratory irritation.[11]

  • Ingestion: May be harmful if swallowed.[7]

Experimental Protocol for Safe Handling:

  • Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[7] Ensure an eyewash station and safety shower are readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Wear nitrile or neoprene protective gloves to prevent skin contact.[7]

    • Wear chemical safety goggles or a face shield to protect against splashes.[7]

    • Wear a flame-retardant lab coat.

  • Handling:

    • Avoid breathing vapors or mist.[7][11]

    • Do not get in eyes, on skin, or on clothing.[7]

    • Keep away from heat, sparks, and open flames, as related compounds can be combustible.[10]

    • Wash hands thoroughly after handling.[7]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[7][10]

    • Keep the container tightly closed to prevent moisture and air exposure.[7][10]

    • Store away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[7][10] Do not dispose of down the drain.

Conclusion

2-Isobutoxy-4-methylbenzaldehyde represents a specialized chemical tool for researchers engaged in advanced organic synthesis and medicinal chemistry. While its procurement requires careful vetting of suppliers and independent quality verification, its potential as a versatile building block for constructing novel and complex molecules is significant. By understanding its properties, likely synthesis, and potential applications, and by adhering to rigorous safety protocols, researchers can effectively leverage this compound to advance their scientific objectives.

References

  • Title: SAFETY DATA SHEET - Isobutyraldehyde Source: Airgas URL: [Link]

  • Title: 4-Isobutoxybenzaldehyde Source: PubChem - NIH URL: [Link]

  • Title: 4-Methylbenzaldehyde Source: Wikipedia URL: [Link]

  • Title: Process for the preparation of substituted benzaldehydes Source: Google Patents URL
  • Title: (PDF) Synthesis of 4-Isobutylbenzaldehyde an Important Intermediate for the Fragrance (+)- and (-)-Silvial® Source: ResearchGate URL: [Link]

  • Title: 4-isobutyl-2-methylbenzaldehyde (C12H16O) Source: PubChemLite URL: [Link]

  • Title: Benzaldehyde, 4-butoxy- Source: NIST WebBook URL: [Link]

  • Title: Hydrogen cyanide(CAS:74-90-8) Source: Ality Group URL: [Link]

  • Title: Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde Source: MDPI URL: [Link]

  • Title: Hydrogen cyanide - Hazardous Agents Source: Haz-Map URL: [Link]

  • Title: Structure–activity relationships of 2–methylbenzaldehyde analogues Source: ResearchGate URL: [Link]

Sources

Methodological & Application

Synthesis of 2-Isobutoxy-4-methylbenzaldehyde from 2-hydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Synthesis of 2-Isobutoxy-4-methylbenzaldehyde


 O-Alkylation of 4-Methylsalicylaldehyde

Abstract & Application Context

This technical note details the synthesis of 2-Isobutoxy-4-methylbenzaldehyde (CAS: 2161067-32-7) from 2-hydroxy-4-methylbenzaldehyde . This transformation is a critical step in the generation of alkoxy-substituted benzaldehyde intermediates used in the development of xanthine oxidase inhibitors (e.g., Febuxostat analogs) and novel non-steroidal anti-inflammatory drugs (NSAIDs).

The protocol addresses specific challenges associated with this reaction:

  • Steric Hindrance: The electrophile, isobutyl bromide, possesses a

    
    -branched structure, significantly retarding 
    
    
    
    reaction rates compared to linear alkyl halides.
  • Intramolecular Hydrogen Bonding: The starting material contains an ortho-hydroxyl group that forms a strong hydrogen bond with the carbonyl oxygen, reducing the acidity of the phenol and the nucleophilicity of the resulting phenoxide.

To overcome these barriers, this guide presents a Finkelstein-Catalyzed Williamson Ether Synthesis utilizing a polar aprotic solvent system.

Reaction Mechanism & Strategic Rationale

The synthesis proceeds via a bimolecular nucleophilic substitution (


).
  • Deprotonation: Potassium carbonate (

    
    ) deprotonates the phenol. While the intramolecular H-bond stabilizes the starting material, the polar aprotic solvent (DMF) solvates the potassium cation, leaving a "naked," highly reactive phenoxide anion.
    
  • Finkelstein Catalysis: Potassium Iodide (KI) is added as a nucleophilic catalyst. It reacts with isobutyl bromide to form isobutyl iodide in situ. Since iodide is a superior leaving group to bromide, and a better nucleophile, this accelerates the rate-determining attack by the phenoxide.

Pathway Diagram

ReactionMechanism SM 2-Hydroxy-4-methylbenzaldehyde (Stabilized by H-bond) Base K2CO3 / DMF (Deprotonation) SM->Base Int1 Phenoxide Anion (Nucleophile) Base->Int1 -CO2, -H2O TS Transition State (SN2 Attack) Int1->TS Reagent Isobutyl Bromide (Electrophile) Cat KI (Catalyst) Br -> I Exchange Reagent->Cat Finkelstein Cat->TS Activated Electrophile Product 2-Isobutoxy-4-methylbenzaldehyde TS->Product -KBr/KI

Figure 1: Mechanistic pathway highlighting the activation of both the nucleophile (via base/solvent) and the electrophile (via iodide catalysis).[1]

Experimental Protocol

Reagents and Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
2-Hydroxy-4-methylbenzaldehyde Substrate1.0136.1513.6 g (100 mmol)
Isobutyl Bromide Electrophile1.5137.0220.5 g (16.3 mL)
Potassium Carbonate (

)
Base2.0138.2127.6 g
Potassium Iodide (KI) Catalyst0.1166.001.66 g
DMF (N,N-Dimethylformamide) SolventN/A73.09100 mL (1.0 M)
Step-by-Step Methodology

Step 1: Reaction Setup (Self-Validating Start)

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-hydroxy-4-methylbenzaldehyde (13.6 g) and DMF (100 mL).

  • Add

    
      (27.6 g) in a single portion.
    
    • Observation: The suspension will turn yellow/orange immediately, indicating the formation of the phenoxide anion. If no color change occurs, check the quality of the starting material.

  • Stir at room temperature for 15 minutes to ensure complete deprotonation.

Step 2: Reagent Addition & Heating

  • Add Potassium Iodide (1.66 g).

  • Add Isobutyl Bromide (16.3 mL) via syringe.

  • Heat the reaction mixture to 80°C in an oil bath.

    • Why 80°C? Isobutyl bromide is prone to elimination (forming isobutylene) at temperatures >100°C. 80°C balances reaction rate vs. side-product formation.

Step 3: Monitoring (The "Stop" Criteria)

  • Monitor via TLC (Hexane:Ethyl Acetate 8:2) or HPLC after 4 hours.

    • Target: Disappearance of the starting phenol (

      
      ) and appearance of the less polar ether product (
      
      
      
      ).
    • Note: If reaction is <50% complete after 6 hours, add an additional 0.5 eq. of Isobutyl bromide.

Step 4: Workup & Isolation

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into Ice Water (400 mL).

    • Observation: The product should precipitate as an oil or solid. The inorganic salts (

      
      , KBr, KI) will dissolve.
      
  • Extract with Ethyl Acetate (3 x 100 mL).

  • Wash the combined organic layers with:

    • 1M NaOH (50 mL) – Critical Step: Removes unreacted phenolic starting material.

    • Water (100 mL).

    • Brine (100 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • If the crude oil is >95% pure by HPLC, use directly.

  • If purification is needed, perform Vacuum Distillation (bp approx. 140-150°C at 5 mmHg) or Flash Chromatography (Gradient: 0-10% EtOAc in Hexanes).

Process Workflow Diagram

Workflow Start Start: Charge Flask SM + DMF + K2CO3 Deprot Stir 15 min @ RT (Yellow Color Check) Start->Deprot AddReagents Add KI + Isobutyl Bromide Deprot->AddReagents Heat Heat to 80°C Monitor TLC (4-12h) AddReagents->Heat Check Is SM consumed? Heat->Check Check->Heat No (Add more R-Br) quench Quench in Ice Water Extract w/ EtOAc Check->quench Yes Wash Wash w/ 1M NaOH (Removes unreacted SM) quench->Wash Dry Dry & Concentrate Wash->Dry End Final Product (Oil/Solid) Dry->End

Figure 2: Operational workflow ensuring critical control points (Yellow Color Check, NaOH Wash) are met.

Quality Control & Analytical Expectations

To validate the synthesis, compare analytical data against these expected values.

TechniqueExpected SignalStructural Assignment
1H NMR (CDCl3)

10.3 ppm (s, 1H)
Aldehyde (-CHO)

7.7 - 6.8 ppm (m, 3H)
Aromatic Protons

3.85 ppm (d, 2H, J=6.5Hz)
Ether methylene (

)

2.38 ppm (s, 3H)
Aryl Methyl (

)

2.15 ppm (m, 1H)
Methine (

)

1.05 ppm (d, 6H)
Isobutyl Methyls (

)
IR Spectroscopy ~1680 cm⁻¹C=O[2] Stretch (Aldehyde)
~1240 cm⁻¹C-O Stretch (Ether)
Absence of ~3200-3400 cm⁻¹Disappearance of Phenolic OH

Troubleshooting Guide:

  • Low Yield: Often caused by moisture in DMF. Ensure DMF is anhydrous.

  • Side Product (Isobutylene): If significant gas evolution is observed, lower temperature to 60°C and extend reaction time.

  • Incomplete Reaction: If SM persists, switch base to Cesium Carbonate (

    
    ) (1.5 eq) which provides a "naked" phenoxide more effectively in DMF.
    

References

  • PubChem. (n.d.). 4-Isobutoxybenzaldehyde (Isomer Analog Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Williamson Ether Synthesis protocols).
  • European Patent Office. (2003). Process for preparing 4-(2-(2-pyridyl)ethoxy)benzaldehyde derivatives (EP 0816340 B1). (Describes analogous alkylation conditions for hydroxybenzaldehydes). Retrieved October 26, 2023, from [Link]

Sources

Technical Application Note: 2-Isobutoxy-4-methylbenzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

2-Isobutoxy-4-methylbenzaldehyde (CAS: 2161067-32-7) is a specialized pharmaceutical intermediate increasingly utilized in the structural optimization of Xanthine Oxidase (XO) inhibitors and G-Protein Coupled Receptor (GPCR) modulators .[1][2]

While structurally distinct from the canonical Febuxostat scaffold (which utilizes a 4-isobutoxy-3-cyano substitution), this ortho-isobutoxy isomer offers unique steric and electronic properties for Structure-Activity Relationship (SAR) exploration. The bulky isobutoxy group at the ortho position induces specific torsional strains that can lock the phenyl ring into bio-active conformations, while the para-methyl group provides a metabolic soft spot or hydrophobic anchor.

This guide details the critical handling protocols, quality control parameters, and a validated synthetic workflow for deploying this intermediate in high-purity drug discovery campaigns.

Physicochemical Profile & Handling

Compound Identity:

  • IUPAC Name: 2-(2-methylpropoxy)-4-methylbenzaldehyde

  • CAS Number: 2161067-32-7[1][3][4][5][6][7][8]

  • Molecular Formula: C₁₂H₁₆O₂[7]

  • Molecular Weight: 192.25 g/mol [7]

Critical Properties Table:

PropertyValue / CharacteristicOperational Implication
Appearance Colorless to pale yellow liquidColor deepening indicates oxidation to carboxylic acid.
Boiling Point ~280°C (Predicted)High boiling point requires high-vacuum distillation for purification.
Solubility Soluble in DCM, THF, TolueneCompatible with standard non-polar organic synthesis.
Air Sensitivity Moderate (Aldehyde oxidation)Must be stored under Argon/Nitrogen atmosphere.
Storage 2–8°C, Dark, Inert GasPrevent photo-oxidation and radical degradation.

Safety Advisory: While not a controlled substance, the structural similarity to bioactive phenethylamines (upon reductive amination) warrants strict "Know Your Customer" (KYC) compliance and handling in a fume hood to prevent inhalation of vapors.

Synthetic Utility & Mechanism

The utility of 2-Isobutoxy-4-methylbenzaldehyde lies in its bi-functional reactivity :

  • Aldehyde Handle (C1): Acts as an electrophile for Knoevenagel condensations, reductive aminations, or Grignard additions.

  • Isobutoxy Tether (C2): Provides lipophilicity and membrane permeability, often acting as a "hydrophobic tail" in enzyme binding pockets.

Case Study: Synthesis of a Novel XO Inhibitor Scaffold

The following workflow demonstrates the conversion of the aldehyde into a benzylidene-thiazolidinedione scaffold, a pharmacophore common in metabolic disease therapeutics (e.g., glitazones, XO inhibitors).

Mechanistic Pathway (DOT Visualization)

SynthesisPathway SM1 2-Hydroxy-4-methylbenzaldehyde Interm 2-Isobutoxy-4-methylbenzaldehyde (Target Intermediate) SM1->Interm O-Alkylation (Williamson Ether Synthesis) Reagent1 Isobutyl Bromide + K2CO3 / DMF Reagent1->Interm Product Benzylidene Thiazolidinedione (Active Scaffold) Interm->Product Knoevenagel Condensation Impurity Impurity: Carboxylic Acid (via Oxidation) Interm->Impurity Air Oxidation Reagent2 2,4-Thiazolidinedione + Piperidine (Cat.) Reagent2->Product

Caption: Synthesis of the bio-active scaffold via Williamson Ether Synthesis followed by Knoevenagel Condensation.

Detailed Experimental Protocols

Protocol A: Preparation of the Intermediate (Upstream)

For labs synthesizing the intermediate in-house rather than purchasing.

Rationale: Commercial batches often contain 3-5% of the unreacted phenol. This protocol ensures >98% purity via rigorous phase transfer catalysis.

  • Charge: In a 500 mL 3-neck RBF equipped with a reflux condenser and N₂ line, dissolve 2-hydroxy-4-methylbenzaldehyde (13.6 g, 100 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add Potassium Carbonate (20.7 g, 150 mmol) in one portion. The suspension will turn bright yellow (phenoxide formation). Stir at RT for 30 min.

  • Alkylation: Add Isobutyl Bromide (16.3 mL, 150 mmol) dropwise over 20 min to control exotherm.

  • Reaction: Heat to 80°C for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol (Rf ~0.4) should disappear, replaced by the product (Rf ~0.7).

  • Workup: Cool to RT. Pour into ice-water (400 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash organics with 1M NaOH (2 x 50 mL) to remove unreacted phenol (Critical Step). Dry over MgSO₄ and concentrate.

  • Yield: Expect ~17.5 g (91%) of pale yellow oil.

Protocol B: Knoevenagel Condensation (Downstream Application)

Targeting the anti-inflammatory pharmacophore.

  • Setup: Dissolve 2-Isobutoxy-4-methylbenzaldehyde (1.92 g, 10 mmol) and 2,4-Thiazolidinedione (1.17 g, 10 mmol) in Toluene (50 mL).

  • Catalysis: Add Piperidine (0.1 mL) and Glacial Acetic Acid (0.1 mL).

  • Dehydration: Reflux with a Dean-Stark trap to remove water azeotropically. Reaction completion is typically 3-5 hours.

  • Isolation: Cool to RT. The product often precipitates as a crystalline solid. Filter and wash with cold ethanol.

  • Recrystallization: Recrystallize from Ethanol/DMF (9:1) to obtain analytical grade material.

Quality Control & Troubleshooting

QC Method: Reverse-Phase HPLC

Because the aldehyde is prone to oxidation, quantifying the acid impurity is critical before using the material in sensitive steps (like Grignard reactions).

  • Column: C18 (Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 90% B over 15 min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde carbonyl).

Troubleshooting Matrix:

ObservationRoot CauseCorrective Action
Low Yield in Condensation Steric hindrance from ortho-isobutoxy group.Switch solvent to Acetic Acid with Sodium Acetate (higher temp) or use microwave irradiation.
Product is Red/Dark Aldehyde oxidation or polymerization.Distill the aldehyde under high vacuum prior to use. Add BHT (stabilizer) if storing long-term.
Incomplete Alkylation Volatility of Isobutyl Bromide.Use a sealed tube or add 1.5 eq excess of alkyl halide. Add KI (Finkelstein condition) to accelerate.
QC Decision Workflow (DOT Visualization)

QCWorkflow Sample Raw Material Sample (2-Isobutoxy-4-methylbenzaldehyde) HPLCTest HPLC Analysis (Gradient Method) Sample->HPLCTest PurityCheck Purity > 98%? HPLCTest->PurityCheck AcidCheck Acid Impurity < 1.0%? PurityCheck->AcidCheck Yes Reprocess REPROCESS: Vacuum Distillation PurityCheck->Reprocess No (<98%) Approve RELEASE for Synthesis AcidCheck->Approve Yes AcidCheck->Reprocess No (>1%) Reprocess->HPLCTest Re-test Reject REJECT: Degradation Irreversible

Caption: Decision tree for raw material acceptance, emphasizing strict limits on oxidation byproducts.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (Febuxostat Intermediate). Retrieved from [Link][9]

Sources

Schiff base ligand synthesis using 2-Isobutoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis of Schiff Base Ligands using 2-Isobutoxy-4-methylbenzaldehyde

Introduction & Chemical Context

This guide details the protocol for synthesizing Schiff base ligands derived from 2-Isobutoxy-4-methylbenzaldehyde . While standard benzaldehydes react readily with amines, this specific substrate presents unique steric and electronic profiles that require optimized conditions.

  • Electronic Effect (+M): The ortho-isobutoxy group acts as a strong electron-donating group (EDG). This increases electron density at the carbonyl carbon, rendering it less electrophilic than unsubstituted benzaldehyde. Consequently, nucleophilic attack by the amine is kinetically slower, necessitating acid catalysis.

  • Steric Influence: The isobutoxy moiety (

    
    ) is bulky. Its position at the ortho carbon creates steric hindrance near the reaction center. However, once formed, this group provides significant lipophilicity (increasing membrane permeability for drug candidates) and kinetic stability to the resulting imine bond by shielding it from hydrolysis.
    
Mechanism of Action

The synthesis follows a reversible acid-catalyzed condensation (PADPED mechanism). The reaction equilibrium must be driven forward by water removal (via Dean-Stark or molecular sieves) or precipitation of the product.

ReactionMechanism Fig 1. Acid-catalyzed condensation pathway. The rate-determining step is often the dehydration of the carbinolamine. Aldehyde 2-Isobutoxy-4- methylbenzaldehyde Activated Activated Carbonyl (Protonated) Aldehyde->Activated + H+ (Catalyst) Amine Primary Amine (R-NH2) Carbinolamine Carbinolamine Intermediate Activated->Carbinolamine + Amine (Nucleophilic Attack) Imine Schiff Base Ligand (C=N Bond) Carbinolamine->Imine - H2O (Dehydration) Water H2O (Byproduct) Carbinolamine->Water

Experimental Protocols
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Precursor: 2-Isobutoxy-4-methylbenzaldehyde (>98% purity). Note: Ensure the aldehyde is free of benzoic acid derivatives (check via TLC).

  • Amine Source:

    • Protocol A: Aniline derivative (Mono-dentate).

    • Protocol B: Ethylenediamine (Bi-dentate/Salen-type).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).[3][7]

Protocol A: General Mono-Imine Synthesis

Target: Synthesis of simple N-aryl or N-alkyl imines for screening.

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-Isobutoxy-4-methylbenzaldehyde (10 mmol, 1.92 g) in 20 mL of absolute ethanol.

  • Activation: Add 2-3 drops of glacial acetic acid. Stir for 5 minutes at room temperature to activate the carbonyl.

  • Addition: Add the Primary Amine (10 mmol, 1.0 eq) dropwise.

    • Observation: A color change (colorless to yellow/orange) indicates initial imine formation.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4–6 hours.

    • Critical Step: Due to the bulky isobutoxy group, do not shorten this time.

  • Monitoring: Check reaction progress via TLC (Mobile phase: 20% EtOAc in Hexane). The aldehyde spot (

    
    ) should disappear.
    
  • Workup:

    • Cool the mixture slowly to room temperature, then to 0°C in an ice bath.

    • Precipitation: The Schiff base should crystallize out.

    • Filtration: Filter the solid under vacuum.[3] Wash with 5 mL of cold ethanol.

    • Drying: Dry in a vacuum desiccator over

      
      .
      
Protocol B: Salen-Type Ligand Synthesis (

Donors)

Target: Synthesis of symmetric ligands for metal coordination (e.g., Mn, Co, Cu).

  • Stoichiometry: Use a 2:1 ratio (Aldehyde : Diamine).[5]

  • Dissolution: Dissolve Ethylenediamine (5 mmol, 0.30 g) in 10 mL ethanol.

  • Reaction: Add the diamine solution slowly to a stirring solution of 2-Isobutoxy-4-methylbenzaldehyde (10 mmol, 1.92 g) in 20 mL ethanol containing 4 drops of AcOH.

  • Reflux: Reflux vigorously for 6–8 hours. The bulky ortho-groups require higher energy to overcome steric repulsion during the second condensation step.

  • Purification: Salen ligands often precipitate as bright yellow/orange needles. If an oil forms (common with isobutoxy chains), reheat to dissolve, add drops of hexane until turbid, and cool very slowly.

Workflow Visualization

ExperimentalWorkflow Fig 2. Step-by-step synthesis workflow with contingency for lipophilic 'oiling out'. Start Start: Reagent Prep Mix Mix Aldehyde + Solvent Add AcOH Catalyst Start->Mix AddAmine Add Amine (Dropwise) Observe Color Change Mix->AddAmine Reflux Reflux (4-8 Hours) Temp: 78°C AddAmine->Reflux TLC TLC Check (Aldehyde Consumed?) Reflux->TLC TLC->Reflux No Cool Cool to 0°C Induce Crystallization TLC->Cool Yes Oil Product Oiled Out? Cool->Oil Triturate Triturate with Hexane Re-cool Oil->Triturate Yes (Oil) Filter Vacuum Filtration Wash with Cold EtOH Oil->Filter No (Solid) Triturate->Filter End Characterization (NMR, IR, MP) Filter->End

Characterization & Validation

To ensure scientific integrity, the following data points must be verified.

TechniqueExpected SignalInterpretation
FT-IR 1615 – 1630 cm⁻¹ Strong C=N stretching vibration. Confirms imine formation.
FT-IR Absence of ~1700 cm⁻¹Disappearance of Carbonyl (C=O) peak. Confirms aldehyde consumption.
¹H NMR δ 8.3 – 8.8 ppm (s, 1H) Azomethine proton (-CH=N-). Distinctive singlet.
¹H NMR δ 3.8 – 4.0 ppm (d, 2H)Isobutoxy -OCH₂- protons.
Appearance Yellow/Orange SolidExtended conjugation typically produces color in Schiff bases.
Troubleshooting (Self-Validating Systems)

Issue 1: No Precipitate (Oiling Out)

  • Cause: The isobutoxy group increases lipophilicity, making the product soluble in ethanol even at low temps.

  • Solution: Evaporate ethanol to 50% volume. Add n-hexane or diethyl ether dropwise until the solution turns cloudy. Refrigerate overnight.

Issue 2: Low Yield / Aldehyde Remaining

  • Cause: Equilibrium favoring reactants due to water accumulation.

  • Solution: Add activated 3Å Molecular Sieves to the reaction flask or use a Dean-Stark trap (if using Toluene as solvent instead of Ethanol).

Issue 3: Hydrolysis during Workup

  • Cause: Schiff bases can hydrolyze in acidic aqueous media.

  • Solution: Ensure all washing solvents are neutral. Do not use acid washes. Store the product in a desiccator, as atmospheric moisture can degrade the imine over weeks.

References
  • BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Ethoxybenzaldehyde. Retrieved from

  • Qin, W., et al. (2013).[4] Urea/Transition-Metal Cooperative Catalyst for anti-Selective Asymmetric Nitroaldol Reactions. (Discusses Henry reactions of ortho-alkoxy benzaldehydes). Retrieved from

  • Master Organic Chemistry. (2025). Imine and Enamine Formation Mechanisms. Retrieved from

  • PubChem. (2025).[11][12] 4-Isobutoxybenzaldehyde Compound Summary. (Structural analog data). Retrieved from

  • Abu-Dief, A. M., & Mohamed, I. M. (2015). A review on versatile applications of transition metal complexes incorporating Schiff bases. Beni-Suef University Journal of Basic and Applied Sciences.

Sources

Optimized Synthesis of Isobutoxybenzaldehydes via Williamson Etherification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-206

Executive Summary

This application note details the optimized protocol for synthesizing 4-isobutoxybenzaldehyde from 4-hydroxybenzaldehyde and isobutyl bromide. While the Williamson ether synthesis is a staple of organic chemistry, the introduction of an isobutyl group presents specific kinetic challenges due to


-branching steric hindrance. This guide addresses the competition between 

substitution and

elimination, providing a high-yield (>85%) protocol using a Potassium Carbonate/DMF system enhanced by Finkelstein catalysis.

Primary Audience: Process Chemists, Medicinal Chemists, and Fragrance Synthesis Researchers.

Mechanistic Analysis & Critical Challenges

The "Isobutyl" Kinetic Barrier

The reaction follows a bimolecular nucleophilic substitution (


) mechanism.[1][2] However, unlike unbranched primary alkyl halides (e.g., n-butyl bromide), isobutyl bromide possesses a methyl branch at the 

-position. This structural feature creates significant steric bulk around the electrophilic carbon, retarding the approach of the nucleophile (phenoxide).
  • Risk Factor: The reduced

    
     rate constant increases the probability of the competing 
    
    
    
    elimination pathway, where the base abstracts a
    
    
    -proton to form isobutylene gas, lowering yield.
  • Solution: We utilize a polar aprotic solvent (DMF) to "naked" the phenoxide anion and add Potassium Iodide (KI) to generate a more reactive isobutyl iodide intermediate in situ.

Reaction Pathway Visualization

WilliamsonMechanism Start 4-Hydroxybenzaldehyde Phenoxide Phenoxide Anion (Nucleophile) Start->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide TS Transition State (Sterically Hindered) Phenoxide->TS AlkylHalide Isobutyl Bromide (Electrophile) IsobutylIodide Isobutyl Iodide (Reactive Intermediate) AlkylHalide->IsobutylIodide Finkelstein Exch. KI KI (Catalyst) KI->IsobutylIodide IsobutylIodide->TS Product 4-Isobutoxybenzaldehyde TS->Product SN2 (Major) SideProduct Isobutylene (Gas) (Elimination Product) TS->SideProduct E2 (Minor if optimized)

Figure 1: Mechanistic pathway highlighting the Finkelstein activation and the branching point between substitution (


) and elimination (

).

Optimization of Reaction Parameters

To maximize yield and minimize isobutylene formation, the following parameters are strictly controlled:

ParameterRecommended ConditionRationale
Solvent DMF (N,N-Dimethylformamide)High dielectric constant dissociates ion pairs, increasing phenoxide nucleophilicity. Superior to Acetone for hindered substrates.
Base

(Potassium Carbonate)
Mild enough to prevent Cannizzaro reaction on the aldehyde; strong enough (

) to deprotonate phenol (

).
Catalyst KI (Potassium Iodide)Converts alkyl bromide to alkyl iodide in situ. The C-I bond is weaker and I is a better leaving group, accelerating

.
Stoichiometry 1.2 - 1.5 eq. Alkyl HalideExcess isobutyl bromide accounts for volatility and minor elimination side-reactions.
Temperature 80°C Sufficient energy to overcome the steric activation barrier without causing rapid decomposition of the aldehyde.

Standardized Experimental Protocol

Scale: 100 mmol (Representative) Expected Yield: 85-92% Time: 4 - 6 Hours

Reagents & Equipment
  • Reactants: 4-Hydroxybenzaldehyde (12.2 g, 100 mmol), Isobutyl bromide (16.4 g, 120 mmol).

  • Reagents: Anhydrous

    
     (27.6 g, 200 mmol), Potassium Iodide (1.66 g, 10 mmol).
    
  • Solvent: DMF (anhydrous, 100 mL).

  • Apparatus: 250 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer, Oil Bath, Nitrogen balloon.

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry the glassware and purge with Nitrogen (

      
      ) to remove ambient moisture (water competes as a nucleophile).
      
  • Phenoxide Formation:

    • Charge the flask with 4-Hydroxybenzaldehyde and DMF. Stir until dissolved.

    • Add anhydrous

      
       in one portion.
      
    • Observation: The suspension may turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.

  • Addition of Electrophile:

    • Add Potassium Iodide (KI).

    • Add Isobutyl bromide dropwise via syringe or addition funnel.

  • Reaction Phase:

    • Heat the oil bath to 80°C .

    • Monitor via TLC (Mobile Phase: 20% Ethyl Acetate in Hexane).

    • Endpoint: Disappearance of the polar starting material spot (

      
      ) and appearance of the non-polar product spot (
      
      
      
      ). Typically 4-6 hours.
  • Workup (Quench & Extraction):

    • Cool mixture to RT.

    • Pour the reaction mixture into 500 mL of ice-cold water . (The product will precipitate or oil out; DMF dissolves in water).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organic layers with:

      • Water (

        
        ) to remove residual DMF.
        
      • 1M NaOH (

        
        ) to remove unreacted phenol.
        
      • Brine (

        
        ).
        
  • Isolation:

    • Dry organic layer over Anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure (Rotary Evaporator).

    • Result: Pale yellow oil or low-melting solid.

Quality Control & Validation

Analytical Checkpoints
MethodExpected SignalInterpretation

NMR
(CDCl

)

9.88 (s, 1H)
Aldehyde proton (confirms functional group integrity).

NMR
(CDCl

)

3.80 (d, 2H)

doublet. Key confirmation of ether linkage.

NMR
(CDCl

)

2.10 (m, 1H)
Methine proton (

) showing branching.
IR Spectroscopy 1690 cm

Strong C=O stretch (Aldehyde).
IR Spectroscopy 1250 cm

C-O-C asymmetric stretch (Ether).
Troubleshooting Guide
  • Low Yield / Unreacted Starting Material:

    • Cause: Old/Wet DMF or "clumping" of carbonate.

    • Fix: Use fresh anhydrous DMF. Ensure vigorous stirring to keep the heterogeneous base suspended.

  • High Impurity Profile (Elimination):

    • Cause: Temperature too high (>100°C).

    • Fix: Maintain strict 80°C limit. Do not use stronger bases like NaH or t-BuOK, which favor elimination.

Safety & Hazards

  • Isobutyl Bromide: Lachrymator and flammable. Handle in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber or heavy nitrile gloves.

  • Potassium Carbonate: Irritant dust. Wear a mask during weighing.

References

  • Williamson, A. W. (1850).[2][3][4] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Historical Context).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for alkylation of phenols).

  • BenchChem. (2025).[5][6] "Preventing elimination side reactions in Williamson synthesis." Technical Support Center.

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions."

  • Lumen Learning. "Williamson Ether Synthesis | Organic Chemistry 1."

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Isobutoxy-4-methylbenzaldehyde Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: OX-2-IBMB-STORAGE

Welcome to the Technical Support Center.

You are likely here because your 2-Isobutoxy-4-methylbenzaldehyde (CAS: 105689-63-2) has shifted from a clear/pale liquid to a yellowed state, or you are observing white solids forming around the cap.

This is a known issue with electron-rich benzaldehydes. The isobutoxy group at the ortho position and the methyl group at the para position activate the aromatic ring, making the aldehyde carbonyl hydrogen particularly susceptible to radical autoxidation .

This guide is not a generic SOP. It is a troubleshooting system designed to reverse existing damage where possible and prevent future degradation.

Module 1: The Enemy – Radical Autoxidation Mechanism

The Issue: You are not fighting a simple reaction with oxygen; you are fighting a radical chain reaction . Once initiated (by light, trace metals, or heat), a single radical can convert thousands of aldehyde molecules into 2-Isobutoxy-4-methylbenzoic acid.

The Mechanism:

  • Initiation: A hydrogen atom is abstracted from the aldehyde group (-CHO), creating an acyl radical.

  • Propagation: This radical reacts with atmospheric oxygen to form a peroxy radical, which steals a hydrogen from another aldehyde molecule.

  • The Result: This creates a Peracid intermediate, which then disproportionates to form the carboxylic acid (the white solid you might see).

Visualizing the Pathway:

Autoxidation Aldehyde 2-Isobutoxy-4- methylbenzaldehyde Radical Acyl Radical (Ar-C•=O) Aldehyde->Radical Initiation (hv / Trace Metal) Peroxy Peroxy Radical (Ar-COO•) Radical->Peroxy + O2 Peroxy->Radical Chain Propagation Peracid Peracid (Intermediate) Peroxy->Peracid + Aldehyde (H-Abstraction) Acid 2-Isobutoxy-4- methylbenzoic Acid Peracid->Acid Disproportionation

Figure 1: The autoxidation cascade. Note that the 'Peracid' intermediate is a potent oxidant that accelerates the degradation of remaining aldehyde.

Module 2: Storage Protocol (The "Zero-Oxidation" Standard)

To stop the mechanism above, you must break the "Fire Triangle" of autoxidation: Oxygen, Light, and Heat .

The Protocol
ParameterStandard PracticeExpert Recommendation (Why?)
Atmosphere Nitrogen FlushArgon Blanket. Argon is heavier than air and settles over the liquid surface, creating a physical barrier. Nitrogen can mix with air more easily if the seal is imperfect.
Container Clear GlassAmber Glass + Parafilm. Light (UV) is a primary initiator of the radical cleavage. Amber glass blocks UV.[1] Parafilm acts as a secondary seal against oxygen diffusion.
Temperature Room Temp2°C – 8°C (Refrigerated). Radical propagation rates drop significantly at lower temperatures.
Headspace VariableMinimized. Transfer to smaller vials as you consume the reagent. Large headspace = large oxygen reservoir.

Self-Validating Seal Check:

  • The "Pop" Test: If storing under Argon/Nitrogen in a septum-sealed vial, you should see a slight positive pressure (septum bulging slightly out) or neutral pressure. If the septum is sucked in, your vial has cooled and contracted, potentially pulling in outside air. Always re-gas after cooling down.

Module 3: Troubleshooting & Recovery

Scenario A: "The liquid has turned yellow, but no solids are visible."

  • Diagnosis: Early-stage oxidation. Trace dicarbonyls or conjugated impurities are forming.

  • Action: Distillation is likely overkill. Proceed with experiment, but use a 5-10% excess of the aldehyde to account for purity loss.

Scenario B: "There is a white crust or solid precipitate."

  • Diagnosis: Significant conversion to 2-Isobutoxy-4-methylbenzoic acid. The acid is catalyzing further decomposition.

  • Action: You must remove the acid before use.

Recovery Protocol: The "Bicarbonate Wash" (Rapid)

Use this for <10g quantities when you need to run a reaction immediately.

  • Dissolve: Dilute your aldehyde in a non-polar solvent (e.g., Diethyl Ether or Ethyl Acetate).

  • Wash: Extract with 10% Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Self-Validation: Watch for bubbles (CO₂).

    • Logic: Acid + NaHCO₃ → Sodium Salt (Water Soluble) + CO₂. The aldehyde stays in the organic layer.

  • Dry: Wash organic layer with brine, dry over MgSO₄, and concentrate.

Recovery Protocol: The "Bisulfite Deep Clean" (High Purity)

Use this if the aldehyde is very old or dark brown.

  • Form Adduct: Shake impure aldehyde with saturated Sodium Bisulfite (NaHSO₃) solution.

    • Observation: A white solid (bisulfite adduct) will precipitate or form a thick emulsion.

  • Wash: Wash the solid/aqueous phase with ether (removes non-aldehyde organic impurities).

  • Regenerate: Treat the solid adduct with Sodium Carbonate (Na₂CO₃) or dilute acid to release the pure aldehyde.

Purification Impure Impure Aldehyde (Liquid + Acid Solid) Dissolve Dissolve in Et2O Impure->Dissolve Wash Wash with 10% NaHCO3 Dissolve->Wash Check Did it bubble? Wash->Check Organic Organic Layer (Aldehyde) Check->Organic Yes (Acid Removed) Aqueous Aqueous Layer (Acid Salt) Check->Aqueous Waste Dry Pure Aldehyde Organic->Dry Dry (MgSO4) & Evaporate

Figure 2: Rapid purification workflow using the Bicarbonate Wash method.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store this aldehyde in a plastic (polyethylene) bottle? A: No. Polyethylene is permeable to oxygen over time. Always use glass (borosilicate) with a rigid cap or a Teflon-lined septum. Plasticizers from the bottle can also leach into the aldehyde.

Q: I need to heat this aldehyde for a reaction. Will it oxidize? A: Yes, rapidly. If your reaction requires heat (>50°C), you must degas your reaction solvent first (sparge with Nitrogen/Argon for 15 mins) and run the reaction under an inert balloon. The combination of Heat + Oxygen will destroy your starting material before the desired reaction completes.

Q: How do I calculate the exact purity without running an NMR? A: Titration. You can perform a functional group titration using Hydroxylamine Hydrochloride. The reaction releases HCl, which you titrate with a standard base.

  • Reaction: R-CHO + NH₂OH·HCl → R-CH=N-OH + H₂O + HCl

  • Validation: Compare the moles of HCl produced to the theoretical moles of aldehyde.

References
  • Radical Chain Mechanism of Aldehyde Autoxid

    • Source: LibreTexts Chemistry / UC Riverside
    • Context: Detailed breakdown of the initiation, propagation, and termination steps in aldehyde oxid
  • Purific

    • Source: University of Rochester / Org. Process Res. Dev.
    • Context: Protocols for separating aldehydes from mixtures using sodium bisulfite extraction.[2][3][4]

  • Safety & Handling of Benzaldehyde Deriv

    • Source: Fisher Scientific SDS (Isobutyraldehyde)
    • Context: General handling, storage stability, and incompatibility with oxidizing agents for similar aldehyde structures.

Sources

Technical Support Center: A Guide to Optimizing the Formylation of 3-Isobutoxytoluene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted benzaldehydes. Specifically, we address the common challenges encountered during the formylation of 3-isobutoxytoluene, a critical step for producing valuable intermediates like 4-isobutoxy-2-methylbenzaldehyde. Our focus is on providing actionable, field-tested insights to enhance reaction yield, improve regioselectivity, and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is most effective for a substituted alkoxy-toluene like 3-isobutoxytoluene?

The choice of formylation method is critical and depends on factors like desired regioselectivity, substrate reactivity, and available reagents. For an electron-rich substrate such as 3-isobutoxytoluene, several methods are viable, but they are not created equal.

  • Vilsmeier-Haack Reaction: This is often the preferred method. It utilizes N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) to create the "Vilsmeier reagent," a mild electrophile.[1][2] This method is highly effective for activated aromatic rings, such as those with alkoxy substituents, and generally offers good yields under relatively mild conditions.[2][3]

  • Rieche Formylation: This method employs dichloromethyl methyl ether and a Lewis acid catalyst (e.g., TiCl₄, SnCl₄).[4][5] It is also well-suited for electron-rich aromatics and can provide excellent yields.[6][7] The choice of Lewis acid can sometimes be tuned to influence regioselectivity.

  • Gattermann Reaction: This reaction uses a source of cyanide (e.g., Zn(CN)₂) and HCl.[8][9] While effective for many phenol ethers, it involves highly toxic reagents and is often superseded by the Vilsmeier-Haack or Rieche methods for convenience and safety.[10]

  • Gattermann-Koch & Reimer-Tiemann Reactions: The Gattermann-Koch reaction (using CO and HCl) is generally not applicable to phenol ethers.[8] The Reimer-Tiemann reaction is primarily used for phenols and often results in a mixture of ortho and para isomers, which can be difficult to control for this substrate.[11]

Recommendation: Start with the Vilsmeier-Haack reaction due to its reliability, use of common laboratory reagents, and extensive documentation for activated systems.

Q2: What is the expected major product from the formylation of 3-isobutoxytoluene?

The regiochemical outcome is dictated by the directing effects of the two substituents: the isobutoxy group (-OiBu) and the methyl group (-Me).

  • Isobutoxy Group: As a strong activating, ortho-, para-director, it strongly favors electrophilic substitution at the C4 (para) and C2/C6 (ortho) positions.

  • Methyl Group: As a weaker activating, ortho-, para-director, it favors substitution at the C2/C4/C6 positions.

The powerful activating and para-directing effect of the alkoxy group typically dominates. Therefore, the major product is expected to be 4-isobutoxy-2-methylbenzaldehyde , where formylation occurs para to the isobutoxy group and ortho to the methyl group. A significant side product is often 2-isobutoxy-4-methylbenzaldehyde , resulting from formylation ortho to the isobutoxy group.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the Vilsmeier-Haack formylation of 3-isobutoxytoluene.

Issue 1: Low or No Product Yield

Symptom: After work-up, you recover mostly starting material or obtain a product yield significantly below expectations.

Possible CauseScientific Rationale & Troubleshooting Steps
Moisture Contamination The Vilsmeier reagent (chloroiminium salt) is highly electrophilic and reacts readily with water, quenching it before it can react with the aromatic substrate.[12] Solution: Ensure all glassware is oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Improper Reagent Formation The Vilsmeier reagent must be pre-formed correctly. The reaction between DMF and POCl₃ is exothermic and requires controlled conditions. Solution: Prepare the reagent in situ by adding POCl₃ dropwise to chilled DMF (0 °C).[13] A white precipitate should form, indicating successful reagent generation. Allow it to stir for 30-60 minutes at 0 °C before adding the substrate.[13]
Insufficient Reaction Temperature While the initial reagent formation is done at low temperatures, the subsequent electrophilic aromatic substitution may require thermal energy to overcome the activation barrier. Solution: After adding 3-isobutoxytoluene at a low temperature, slowly warm the reaction to room temperature and then gently heat (e.g., 50-70 °C).[14] Monitor the reaction progress using TLC or GC-MS to find the optimal temperature and time.
Substrate Not Activated Enough Although unlikely for this substrate, if the reaction is not proceeding, it indicates the electrophile is not strong enough or the nucleophile (the arene) is not reactive enough under the conditions. Solution: While the DMF/POCl₃ system is standard, switching to a more potent formylating system like the Rieche reaction with TiCl₄ could be considered as an alternative.[6]
Issue 2: Poor Regioselectivity (Isomer Mixture)

Symptom: Your purified product is a mixture of 4-isobutoxy-2-methylbenzaldehyde and 2-isobutoxy-4-methylbenzaldehyde, making isolation of the desired isomer difficult and reducing its yield.

Possible CauseScientific Rationale & Troubleshooting Steps
Thermodynamic vs. Kinetic Control Higher reaction temperatures can provide enough energy to overcome the steric hindrance at the ortho position (C2), leading to a greater proportion of the thermodynamically stable isomers. The para-substituted product is often the kinetically favored product due to lower steric hindrance.
Solution: Maintain a lower reaction temperature (e.g., 40-50 °C). This will favor the kinetic product, which is typically the less sterically hindered isomer formed para to the large isobutoxy group.
Solvent Effects The polarity of the solvent can influence the transition state of the electrophilic attack, subtly altering the ortho/para ratio.
Solution: While the reaction is often run neat or with excess DMF as the solvent, using an inert co-solvent like 1,2-dichloroethane (DCE) might influence selectivity. Experiment with different non-polar aprotic solvents.
Issue 3: Formation of Tar/Polymer

Symptom: The reaction mixture becomes dark brown or black, and a significant amount of intractable tar is produced during work-up.

Possible CauseScientific Rationale & Troubleshooting Steps
Excessive Reagent Stoichiometry Using a large excess of the Vilsmeier reagent or allowing the reaction to proceed for too long can lead to side reactions, including di-formylation or polymerization of the activated aromatic ring.[11]
Solution: Use a controlled stoichiometry. A typical starting point is 1.1 to 1.5 equivalents of POCl₃ relative to the substrate, with DMF in slight excess. Refer to the detailed protocol below.
High Reaction Temperature Overheating can accelerate decomposition and polymerization pathways.[11] Localized hotspots from a too-rapid addition of reagents can also be a cause.
Solution: Ensure slow, dropwise addition of both POCl₃ (during reagent formation) and the substrate. Maintain controlled heating with an oil bath and vigorous stirring to ensure even temperature distribution. Do not exceed the optimal temperature determined by reaction monitoring.

Visualized Workflows and Mechanisms

Troubleshooting Logic for Low Yield

G Start Low Yield or No Reaction CheckReagents 1. Check Reagent Quality Start->CheckReagents CheckTemp 2. Review Temperature Profile Start->CheckTemp CheckFormation 3. Verify Reagent Formation Start->CheckFormation ReagentSol Use Anhydrous Solvents & Fresh POCl₃. Work under Inert Gas. CheckReagents->ReagentSol TempSol Was reaction heated after substrate addition? Monitor with TLC to optimize. CheckTemp->TempSol FormationSol Was POCl₃ added slowly to chilled DMF (0 °C)? Did a precipitate form? CheckFormation->FormationSol Success Yield Improved ReagentSol->Success TempSol->Success FormationSol->Success

Caption: Troubleshooting workflow for low yield.

Mechanism of the Vilsmeier-Haack Reaction

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Intermediate Adduct DMF->Intermediate + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->VilsmeierReagent - PO₂Cl₂⁻ Arene 3-Isobutoxytoluene SigmaComplex Iminium Adduct (Sigma Complex) Arene->SigmaComplex + Vilsmeier Reagent Hydrolysis Hydrolysis (H₂O work-up) SigmaComplex->Hydrolysis Product Aryl Aldehyde Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Detailed Experimental Protocols

Protocol 1: Optimized Vilsmeier-Haack Formylation

This protocol is designed to favor the formation of 4-isobutoxy-2-methylbenzaldehyde.

Materials:

  • 3-isobutoxytoluene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous (optional solvent)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane (for extraction)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a flame-dried, three-neck round-bottom flask with a dropping funnel, a thermometer, a nitrogen inlet, and a magnetic stirrer.

  • Reagent Formation: To the flask, add anhydrous DMF (3.0 equivalents). If using a co-solvent, add anhydrous DCE at this stage. Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[13]

  • After the addition is complete, stir the mixture at 0 °C for an additional 45 minutes. The formation of a thick white precipitate is indicative of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 3-isobutoxytoluene (1.0 equivalent) in a minimal amount of anhydrous DCE (if used) and add it dropwise to the cold Vilsmeier reagent slurry over 20 minutes.

  • Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in an oil bath to 50-60 °C.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) or GC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution.

  • Carefully and slowly pour the reaction mixture into the ice/bicarbonate slurry. Caution: This quench is exothermic and will release gas. Perform in a well-ventilated fume hood.

  • Stir the quenched mixture for 30 minutes until all the ice has melted and gas evolution has ceased.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired aldehyde product.

References

  • Rieche, A., Gross, H., & Höft, E. (1960). Über die Umsetzung von Aromaten mit Dichlor-methyl-alkyl-äthern in Gegenwart von Lewis-Säuren. Chemische Berichte, 93(1), 88-94. [Link]

  • Cantillo, D., & Kappe, C. O. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(1), 138-143. [Link]

  • Wikipedia. (2023). Duff reaction. [Link]

  • SynArchive. (n.d.). Rieche Formylation. [Link]

  • Organic Chemistry Portal. (n.d.). Rieche Formylation. [Link]

  • SynArchive. (n.d.). Duff Reaction. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Duff Reaction. [Link]

  • Wikipedia. (2023). Gattermann reaction. [Link]

  • Castillo-Moro, A., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(42), 10120-10127. [Link]

  • Organic Process Research & Development. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. [Link]

  • BYJU'S. (n.d.). Gattermann reaction examples. [Link]

  • Gattermann reaction. (2020, May 11). In Wikipedia. [Link]

  • All About Chemistry. (2020, July 7). Gatterman Formylation. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]

  • Wikipedia. (2023). Formylation. [Link]

Sources

Technical Support Center: Purification of Oily 2-Isobutoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-ALDEHYDE-084 Subject: Troubleshooting Oily Residues of Lipophilic Benzaldehydes Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

You are encountering a common challenge with 2-Isobutoxy-4-methylbenzaldehyde . Unlike simple benzaldehyde, the isobutoxy group adds significant lipophilicity and steric bulk, often preventing the compound from crystallizing into a neat solid. The "oily residue" is likely a mixture of the desired aldehyde, residual high-boiling solvents, and potential oxidation byproducts (benzoic acids).

This guide provides three field-proven purification protocols, ranked by specificity and scalability.

Module 1: The "Chemical Reset" (Bisulfite Adduct Method)

Best For: Isolating the aldehyde from non-carbonyl impurities (starting materials, over-alkylated byproducts) without high heat. The Science: Sodium bisulfite attacks the carbonyl carbon to form a water-soluble (or solid) hydroxy-sulfonate adduct.[1] Impurities remain in the organic phase.

Protocol 1.0: Bisulfite Extraction
StepActionTechnical Note
1 Dilution Dissolve the oily residue in 3 volumes of Ethyl Acetate . Do not use ether (volatility issues) or DCM (emulsion risk).[1]
2 Adduct Formation Add 2 equivalents of saturated aqueous NaHSO₃ (freshly prepared).
3 Phase Contact CRITICAL: Stir vigorously for >4 hours. Lipophilic aldehydes react slowly due to the biphasic nature.
4 Separation Scenario A (Solid forms): Filter the white precipitate.[1][2] Wash with Et₂O.Scenario B (No solid): The adduct may be soluble in water due to the sulfonic acid group. Separate the layers. Keep the Aqueous Layer .
5 Wash Wash the adduct (solid or aqueous phase) with fresh organic solvent to remove non-aldehyde impurities.
6 Regeneration Treat the adduct with 10% Na₂CO₃ (pH ~10-12) or 1M H₂SO₄ .[1] Stir until the oil separates.
7 Isolation Extract the regenerated oil into Et₂O, dry over MgSO₄, and concentrate.
Troubleshooting the Bisulfite Method

Q: "I added bisulfite, but I just got a sticky gum, not a filterable solid." A: This is classic behavior for isobutoxy derivatives.[1] The lipophilic tail prevents clean crystallization of the salt.

  • Fix: Do not filter. Treat the "gum" as the aqueous phase. Decant the organic supernatant (impurities), rinse the gum with ether, then add water and base to regenerate the aldehyde directly from the gum.

Q: "The regeneration yield is low." A: You likely didn't wait long enough during hydrolysis.[1] The steric bulk of the isobutoxy group at the ortho position (relative to the ring or other substituents) can retard the breakdown of the adduct. Warm the regeneration mixture slightly (40°C) to accelerate the release.

Module 2: The "Thermal Filter" (High-Vacuum Distillation)

Best For: Large-scale purification where the compound is thermally stable.[1] The Science: Boiling point reduction via vacuum prevents thermal decomposition.

Protocol 2.0: Vacuum Distillation Setup
  • Equipment: Kugelrohr apparatus or Short-path distillation head.

  • Vacuum Requirement: < 1.0 mmHg (High Vacuum).

  • Estimated BP: ~130–150°C @ 0.5 mmHg (Extrapolated from 4-isobutoxybenzaldehyde).[1]

Workflow Diagram:

DistillationLogic Start Crude Oil VacCheck Check Vacuum (<1 mmHg) Start->VacCheck Heat Slow Heating (Oil Bath) VacCheck->Heat Stable Fraction1 Fraction 1: Solvents/Low Boilers Heat->Fraction1 T < 100°C Fraction2 Fraction 2: Product (Clear Oil) Fraction1->Fraction2 T Stable Residue Pot Residue: Polymers/Acids Fraction2->Residue End

Figure 1: Logic flow for fractional vacuum distillation of sensitive aldehydes.

Troubleshooting Distillation

Q: " The oil turned into a black tar before distilling." A: This indicates oxidation or polymerization .[1]

  • Cause: Air leaks or acidic impurities in the pot.

  • Fix:

    • Pre-wash the crude oil with 5% NaHCO₃ to remove any benzoic acid (which catalyzes decomposition).[1]

    • Add a radical inhibitor (e.g., BHT, 0.1%) to the distillation pot.

    • Bleed Nitrogen/Argon into the capillary, not air.

Module 3: The "Physical Filter" (Chromatography)

Best For: Small scales (<5g) or when the bisulfite method fails.[1] The Science: Separation based on polarity. Aldehydes are moderately polar.[1]

Protocol 3.0: Silica Gel Flash Chromatography
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Hexane:Ethyl Acetate gradient.

    • Start: 100% Hexane (elutes non-polar impurities).[1]

    • Ramp: 95:5 → 90:10 Hexane:EtOAc.[1]

  • Detection: UV (254 nm) or DNP Stain (Aldehydes turn orange/red).[1]

Q: "The aldehyde streaks on the column." A: Benzaldehydes can oxidize on the silica surface due to its slight acidity.

  • Fix: Pre-treat the silica column with 1% Triethylamine in Hexane to neutralize acid sites before loading your sample.

Module 4: Storage & Stability (Preventing Recurrence)

Once purified, 2-Isobutoxy-4-methylbenzaldehyde is prone to auto-oxidation , converting back into the solid benzoic acid derivative (which appears as white crystals crashing out of your oil).

Storage Protocol:

  • Inert Gas: Flush the vial with Argon.[1]

  • Temperature: Store at 4°C or -20°C.

  • Stabilizer: For long-term storage, add 0.1% w/w Hydroquinone or BHT.[1]

Summary of Chemical Logic

PurificationDecision Problem Problem: Oily Aldehyde Residue CheckImpurity Identify Impurity Type Problem->CheckImpurity NonCarbonyl Non-Carbonyls (Alkyl halides, isomers) CheckImpurity->NonCarbonyl Starting Material Acids Benzoic Acids (Oxidation products) CheckImpurity->Acids White Solids Bisulfite Method: Bisulfite Adduct NonCarbonyl->Bisulfite High Specificity Distill Method: Vacuum Distillation NonCarbonyl->Distill Large Scale BaseWash Method: Bicarbonate Wash Acids->BaseWash

Figure 2: Decision matrix for selecting the appropriate purification method based on impurity profile.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for Bisulfite Adduct protocols).

  • Furniss, B. S., et al. (1989).[1] Purification of Aldehydes via Bisulfite Addition. In Vogel's Textbook of Practical Organic Chemistry. (Detailed methodology on regenerating aldehydes from adducts).

  • BenchChem Technical Support. (2025). Aldehyde Purification via Bisulfite Adducts. (Specific troubleshooting for steric hindrance in adduct formation). [1]

  • Sihai Energy Tech. (2024).[1] Understanding Vacuum Distillation for High Boiling Compounds. (Guidelines for pressure/temperature nomographs).

  • PubChem. (2025).[1] Compound Summary: 4-isobutoxybenzaldehyde.[1] (Physical property data for structural analogs).

Sources

Technical Support Center: Minimizing Side Reactions in Aldehyde Alkylation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aldehyde alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aldehyde alkylation and troubleshoot common challenges. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to optimize your reactions effectively.

Understanding the Challenges: A Mechanistic Overview of Common Side Reactions

Aldehyde alkylation, a fundamental carbon-carbon bond-forming reaction, is often plagued by a series of competing side reactions. The high reactivity of the aldehyde functional group, coupled with the basicity of common alkylating agents, creates a landscape where multiple pathways are possible. Understanding these pathways is the first step toward rationally designing a successful experiment.

The Major Culprits:
  • Aldol Condensation: For aldehydes possessing α-hydrogens, enolate formation under basic conditions is a significant competing pathway. This enolate can then act as a nucleophile, attacking another molecule of the aldehyde to form a β-hydroxy aldehyde, which may subsequently dehydrate to an α,β-unsaturated aldehyde. This is often a major source of impurities and consumption of starting material.[1][2]

  • Cannizzaro Reaction: In the absence of α-hydrogens and the presence of a strong base (e.g., concentrated NaOH), aldehydes can undergo a disproportionation reaction.[3][4] In this redox process, one molecule of the aldehyde is oxidized to a carboxylic acid, while a second molecule is reduced to a primary alcohol.[5][6]

  • Tishchenko Reaction: This is another disproportionation reaction, typically catalyzed by aluminum or other metal alkoxides, where two molecules of an aldehyde are converted into an ester.[7][8] The reaction proceeds through a hemiacetal intermediate followed by a hydride transfer.[9]

  • Enolization and Racemization: The formation of an enolate intermediate from an enolizable aldehyde can lead to the loss of stereochemical information at the α-carbon if it is a chiral center.[10]

  • Over-alkylation: The desired alcohol product can sometimes be deprotonated by the strong base or organometallic reagent, leading to further reactions. More commonly, if the initial alkylation creates a new enolizable aldehyde or ketone, it can be alkylated a second time.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you might encounter in the lab.

Q1: My reaction is a complex mixture of products, and I'm recovering very little of the desired alcohol. TLC shows multiple spots.

A1: A complex product mixture is the most common issue and usually points to one or more of the side reactions discussed above. Let's break down the possibilities:

  • Is your aldehyde enolizable (does it have α-hydrogens)?

    • Yes: You are likely facing a significant Aldol condensation problem.[11] The base (or the organometallic reagent acting as a base) is deprotonating your aldehyde to form an enolate, which then self-condenses.[1]

      • Troubleshooting Steps:

        • Lower the Temperature: Perform the reaction at a much lower temperature (e.g., -78 °C to 0 °C). This will significantly favor the kinetic nucleophilic addition to the carbonyl over the thermodynamically driven enolization.[3]

        • Use a Strong, Non-Nucleophilic Base to Pre-form the Enolate (Directed Aldol approach): If you are performing an α-alkylation (not adding an organometallic reagent to the carbonyl), consider a "directed" approach. Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at -78 °C to irreversibly and completely form the lithium enolate. Then, add your alkylating agent. This prevents having both the enolate and the free aldehyde present at the same time.[12]

        • Slow Addition: Slowly add the aldehyde to a solution of the alkylating agent (e.g., Grignard reagent). This keeps the concentration of the aldehyde low at any given moment, disfavoring the bimolecular aldol reaction.

  • Is your aldehyde non-enolizable?

    • Yes: You might be observing the Cannizzaro reaction if you are using a strong base like NaOH or KOH, especially at high concentrations.[13]

      • Troubleshooting Steps:

        • Avoid Protic Strong Bases: If the goal is alkylation with an organometallic reagent, protic bases like NaOH are generally incompatible. If you are attempting a different base-mediated reaction, switch to a non-hydroxide base.

        • Reduce Base Concentration: If a hydroxide base is essential for your transformation, use it in dilute concentrations. The Cannizzaro reaction is typically favored by high base concentrations.[12]

        • Lower the Temperature: This will also help to disfavor the Cannizzaro reaction.[12]

  • Are you using an alkoxide-based catalyst?

    • Yes: You could be promoting the Tishchenko reaction .

      • Troubleshooting Steps:

        • Lower Catalyst Loading and Temperature: Use the minimum effective amount of your alkoxide catalyst and run the reaction at a lower temperature to minimize this side reaction.[9]

Q2: My main byproduct is a secondary alcohol that seems to be derived from the reduction of my starting ketone (or a primary alcohol from my aldehyde). What's happening?

A2: This is a common issue when using Grignard reagents that have β-hydrogens (e.g., n-propylmagnesium bromide). The Grignard reagent can act as a reducing agent via a six-membered ring transition state, transferring a hydride to the carbonyl carbon.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This side reaction is more prevalent at higher temperatures. Running the reaction at 0 °C or below can favor the desired nucleophilic addition.[3]

    • Change the Grignard Reagent: If possible, switch to a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide).

    • Consider an Organolithium Reagent: Organolithium reagents are generally less prone to this reduction pathway.[4]

Q3: I'm trying to perform a Grignard reaction on a molecule that also contains an ester, but the Grignard reagent is reacting with both functional groups.

A3: This is a classic chemoselectivity problem. Both aldehydes and esters react with Grignard reagents. Due to the higher reactivity of aldehydes, it is very difficult to have the Grignard reagent react selectively with the ester in the presence of an aldehyde.[14] The solution here is not to modify the reaction conditions, but to modify the substrate itself.

  • Troubleshooting Step:

    • Protect the Aldehyde: You must "protect" the aldehyde to prevent it from reacting. The most common protecting group for aldehydes and ketones is an acetal .[5][15]

      • Protection Protocol: React your starting material with a diol (like ethylene glycol) under acidic catalysis (e.g., a catalytic amount of p-toluenesulfonic acid) to form a cyclic acetal.

      • Reaction: The acetal is stable to the strongly basic/nucleophilic Grignard reagent, which will now react selectively with the ester.[16]

      • Deprotection: After the Grignard reaction and workup, the acetal can be easily removed by treatment with aqueous acid to regenerate the aldehyde.[17]

G cluster_0 Problem: Low Chemoselectivity Start Starting Material (Aldehyde + Ester) Protect Step 1: Protect Aldehyde (e.g., Ethylene Glycol, H+) React Step 2: Grignard Reaction (Reacts with Ester) Deprotect Step 3: Deprotection (Aqueous Acid) Product Desired Product

Frequently Asked Questions (FAQs)

Q: Which is a better choice for my aldehyde alkylation: a Grignard reagent or an organolithium reagent?

A: The choice depends on your substrate and desired outcome.

  • Grignard Reagents (RMgX): These are excellent and widely used nucleophiles.[18][19] They are, however, also strong bases and can promote enolization, especially with sterically hindered ketones.[20] They are also sensitive to moisture and require strictly anhydrous conditions.[3]

  • Organolithium Reagents (RLi): Generally, organolithium reagents are more reactive and often provide higher yields and faster reaction rates than their Grignard counterparts.[4] They are also very strong bases, so the same precautions regarding enolization apply. For sterically hindered carbonyls where Grignard reagents might lead to reduction, organolithiums can favor addition.[4]

FeatureGrignard Reagents (RMgX)Organolithium Reagents (RLi)
Reactivity Strong NucleophileVery Strong Nucleophile
Basicity Strong BaseVery Strong Base
Side Reactions Enolization, Reduction (with β-H)Enolization
Preparation Reaction of Mg with alkyl/aryl halideReaction of Li with alkyl/aryl halide
Handling Requires anhydrous conditionsRequires anhydrous conditions, often more pyrophoric

Q: How can I be sure my Grignard reagent is active and at the correct concentration?

A: Grignard reagents can degrade upon storage. It is always best practice to determine the concentration of the active Grignard reagent just before use. A common method is titration against a known amount of a non-enolizable ketone like benzophenone in the presence of a colorimetric indicator such as 1,10-phenanthroline, or by using a known amount of an alcohol like sec-butanol.[3]

Q: Can I use Lewis acids to improve my reaction?

A: Yes, Lewis acids can play a significant role in aldehyde alkylation chemistry. They can activate the aldehyde carbonyl group, making it more electrophilic.[7][21] This can enhance the rate of the desired nucleophilic addition relative to side reactions. For example, in the Mukaiyama aldol reaction, a Lewis acid like TiCl₄ is used to promote the reaction between a silyl enol ether and an aldehyde.[22] Additives like cerium(III) chloride (CeCl₃) can be used with Grignard reagents to increase their nucleophilicity and suppress enolization.[3]

G cluster_0 Reaction Pathways Aldehyde Enolizable Aldehyde Base Base / Nucleophile (e.g., RMgX, LDA) Addition Desired 1,2-Addition (Alkylation) Enolization Side Reaction: α-Deprotonation (Enolate Formation) Aldol Aldol Condensation

General Protocol for Chemoselective Aldehyde Alkylation using a Grignard Reagent at Low Temperature

This protocol is a general guideline for minimizing side reactions, particularly enolization and reduction.

Materials:

  • Aldehyde (1.0 eq)

  • Grignard Reagent (e.g., n-propylmagnesium bromide, ~1.0 M in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried, three-neck round-bottom flask with a stir bar

  • Septa, needles, and a nitrogen or argon inlet

  • Low-temperature thermometer

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas (N₂ or Ar).

  • Reagent Preparation: Dissolve the aldehyde (1.0 eq) in anhydrous THF in the reaction flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add the Grignard reagent (1.2 eq) dropwise via syringe to the vigorously stirring aldehyde solution over 30-60 minutes. Maintain the internal temperature below -70 °C throughout the addition.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by slowly adding the reaction mixture to a separate flask containing a cold, saturated aqueous solution of NH₄Cl with vigorous stirring. This is a milder alternative to strong acids and helps prevent elimination of the alcohol product.[3]

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography as required.

References

  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (n.d.).
  • Organic Chemistry Portal. (n.d.). Tishchenko Reaction. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]

  • He, W., et al. (2023). Lewis acidity and substituent effects influence aldehyde enolization and C–C coupling in beta zeolites. Illinois Experts. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]

  • Reich, H. J., et al. (2001). The Regioselectivity of Addition of Organolithium Reagents to Enones and Enals: The Role of HMPA. Journal of the American Chemical Society.
  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2025, June 5). How to control aldol reactions of aldehydes. Oxford University Press.
  • García-Álvarez, J., et al. (n.d.). Chemoselective addition of organolithium reagents (RLi) to imines... ResearchGate. Retrieved from [Link]

  • Narayanam, J. M. R. (2024, April 11).
  • Various Authors. (2019, March 19). How to improve the percent yield in Grignard reaction. Quora. Retrieved from [Link]

  • Chemistry Steps. (2020, April 4). Alkylation of Enolates Alpha Position. Retrieved from [Link]

  • He, W., et al. (2023, June 28). Lewis Acidity and Substituent Effects Influence Aldehyde Enolization and C-C Coupling in Beta Zeolites. SSRN. Retrieved from [Link]

  • Sikorski, W. H., & Reich, H. J. (2001). J. Am. Chem. Soc., 123, 6527.
  • Various Authors. (2025, February 9). Overreaction of Friedel Crafts Alkylation. Reddit. Retrieved from [Link]

  • Wikipedia. (n.d.). Tishchenko reaction. Retrieved from [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]

  • Chemistry Steps. (2020, April 4). How to Alkylate a Ketone. Retrieved from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Jana, S., & Ghorai, M. K. (2025, February 11). Computational Insights into the Mechanism of Lewis Acid‐Catalyzed Alkene‐Aldehyde Coupling. PMC. Retrieved from [Link]

  • Lee, J.-s., et al. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
  • Wikipedia. (n.d.). Tishchenko reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, August 13). How to avoid cannizaro reaction during aldol reaction? [closed]. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Törmäkangas, O. P., & Koskinen, A. M. P. (n.d.).
  • Marks, T. J., et al. (2024, June 5). The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles. PMC. Retrieved from [Link]

  • Allen. (2025, May 25). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Retrieved from [Link]

  • Sciencemadness.org. (2016, February 18). Grignard successes and failures. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.4 Aldol Reactions – Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 17.2: Enolization of Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • Chemistry Steps. (2021, November 30). Cannizzaro Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, September 14). How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product?. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Törmäkangas, O. P., & Koskinen, A. M. P. (n.d.). The Tishchenko Reaction. Organic Reactions.
  • Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]

  • Sent-Gatgau, S., et al. (2020, December 21). General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. PMC. Retrieved from [Link]

  • Córdova, A., et al. (2008, December 24). Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Aldol Condensation. Retrieved from [Link]

Sources

Validation & Comparative

Technical Analysis & Comparative NMR Profiling of 2-Isobutoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive spectroscopic analysis of 2-Isobutoxy-4-methylbenzaldehyde , a critical intermediate often synthesized via O-alkylation of 2-hydroxy-4-methylbenzaldehyde.

Audience: Medicinal chemists and process development scientists optimizing etherification reactions.[1]

Core Value: This analysis moves beyond simple peak listing. It functions as a comparative validation protocol , distinguishing the target product from its phenolic precursor (starting material) and potential regioisomeric impurities.[1] The guide establishes a self-validating NMR workflow to confirm conversion and purity.

Structural Logic & Signal Prediction

To interpret the spectrum accurately, we must deconstruct the molecule into its magnetically distinct environments.[1]

The Molecular Scaffold

The molecule consists of a tri-substituted benzene ring:

  • Position 1: Formyl group (-CHO) – Strongly Deshielding

  • Position 2: Isobutoxy group (-OCH₂CH(CH₃)₂) – Shielding (Mesomeric), Steric Bulk[1]

  • Position 4: Methyl group (-CH₃) – Weakly Shielding (Inductive)[1]

Diagnostic Signal Evolution (The "Fingerprint")

The most critical aspect of this analysis is monitoring the O-Alkylation progress.

FeatureStarting Material (Precursor)Target Product (2-Isobutoxy...)Diagnostic Action
Hydroxyl (-OH) ~11.25 ppm (Broad Singlet)Absent Primary confirmation of reaction completion.
Ether Linkage (-OCH₂) Absent~3.85 ppm (Doublet)Confirmation of alkylation.
Aldehyde (-CHO) ~9.80 ppm~10.35 ppm Shift downfield due to loss of intramolecular H-bonding.
Aromatic Region 3 Protons (Complex)3 Protons (Distinct Pattern)Verify substitution pattern.

Experimental Protocol: NMR Acquisition

Standardized workflow for reproducibility.

Sample Preparation[2][3][4][5][6]
  • Solvent: Chloroform-d (CDCl₃) is the preferred solvent.[1] DMSO-d₆ may be used but will shift the phenolic OH of the impurity significantly.

  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of CDCl₃.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.[1]

Acquisition Parameters (400 MHz equivalent)
  • Pulse Sequence: Standard 1H zg30

  • Relaxation Delay (D1): ≥ 1.0 second (Ensure integration accuracy for the aldehyde proton).

  • Scans (NS): 16 (Sufficient for >95% purity samples).

Comparative Spectral Analysis (Detailed Data)

The following data compares the Target Product against the Starting Material (2-Hydroxy-4-methylbenzaldehyde) to facilitate reaction monitoring.

A. Aliphatic Region (0.0 – 5.0 ppm)

The appearance of the isobutyl chain is the positive identifier.

AssignmentShift (δ ppm)MultiplicityIntegrationJ-Coupling (Hz)Notes
Isobutyl -CH₃ 1.05 Doublet (d)6HJ ≈ 6.7Geminal dimethyls.
Isobutyl -CH- 2.15 Multiplet (m)1H-Septet appearance.
Ar-CH₃ 2.38 Singlet (s)3H-Ring methyl (Position 4).
-OCH₂- 3.85 Doublet (d)2HJ ≈ 6.5CRITICAL: Distinct doublet indicating O-alkylation.
B. Aromatic & Aldehyde Region (6.0 – 11.0 ppm)

The aromatic pattern confirms the 1,2,4-substitution.

AssignmentShift (δ ppm)MultiplicityIntegrationJ-Coupling (Hz)Structural Insight
Ar-H (C3) 6.75 Singlet/Doublet1HJ < 1.5Ortho to alkoxy; shielded. Appears as broad singlet or meta-split doublet.[1]
Ar-H (C5) 6.85 Doublet (d)1HJ ≈ 8.0Meta to CHO; Ortho to CH₃.
Ar-H (C6) 7.75 Doublet (d)1HJ ≈ 8.0Ortho to CHO; strongly deshielded by carbonyl anisotropy.[1]
-CHO 10.35 Singlet (s)1H-Aldehyde proton.
Phenolic -OH ABSENT ---If present at ~11.2 ppm, reaction is incomplete.

Visualization: Assignment & Logic Flow

The following diagram illustrates the logical flow for assigning signals and monitoring the synthesis.

NMR_Analysis cluster_check Quality Control Check Start Start: 2-Hydroxy-4-methylbenzaldehyde Reaction Reaction: Alkylation (+ Isobutyl Bromide / K2CO3) Start->Reaction Signal_OH Signal: Phenolic OH (~11.25 ppm) Start->Signal_OH Contains Product Product: 2-Isobutoxy-4-methylbenzaldehyde Reaction->Product Signal_OCH2 Signal: O-CH2 Doublet (~3.85 ppm) Product->Signal_OCH2 Gains Signal_CHO_Shift CHO Shift (9.8 -> 10.35 ppm) Product->Signal_CHO_Shift Shifts Check1 Is 11.25 ppm present? Product->Check1 Result_Bad Impure: Unreacted SM Check1->Result_Bad Yes Result_Good Pure Product Check1->Result_Good No

Figure 1: Logic flow for monitoring the conversion of the phenolic precursor to the isobutoxy ether product via NMR markers.

Troubleshooting & Impurity Profiling

When analyzing the spectrum, look for these common impurities:

  • Unreacted Isobutyl Bromide:

    • Look for a doublet at ~3.3 ppm (CH₂-Br).[1]

    • Look for a distinct methyl doublet at ~1.0 ppm (overlapping but often sharper than the product).[1]

  • Residual Solvent (EtOAc):

    • Often used in workup.[1] Look for singlet at 2.05 ppm and quartet at 4.12 ppm .[1]

  • Regioisomer (4-Isobutoxy-2-methylbenzaldehyde):

    • Unlikely if starting from 2-hydroxy-4-methylbenzaldehyde, but possible if starting from a dialkylated precursor.[1]

    • Differentiation: The coupling constants in the aromatic region will differ.[1] The 2,4-substitution pattern is best confirmed by the specific d, d, s pattern described in Section 4B.[1]

References

  • Precursor Data (2-Hydroxy-4-methylbenzaldehyde)

    • Source: Sigma-Aldrich / Merck Millipore. "2-Hydroxy-4-methylbenzaldehyde Product Analysis."
    • URL:

  • General Benzaldehyde NMR Shifts

    • Source: PubChem. "4-Methylbenzaldehyde 1H NMR Spectra."[1] (Used for comparative aromatic shift logic).

    • URL:

  • Solvent Impurity Data

    • Source: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2] J. Org.[1] Chem. 1997, 62, 21, 7512–7515.[1]

    • URL:

  • Isobutyl Group Shifts

    • Source: ChemicalBook. "4-Isobutylbenzaldehyde NMR Spectrum."[1] (Used to correlate aliphatic chain shifts).[1]

    • URL:

Sources

A Comparative Guide to the HPLC Retention Times of Isobutoxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of isomeric compounds are paramount. Positional isomers, such as the ortho, meta, and para variants of isobutoxybenzaldehyde, often exhibit subtle yet significant differences in their chemical and biological properties. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analytical resolution of these closely related molecules.

The Chromatographic Challenge of Positional Isomers

Positional isomers possess the same molecular formula and functional groups but differ in the substitution pattern on the aromatic ring.[1] This seemingly minor structural variance can lead to distinct physicochemical properties, including polarity, hydrophobicity, and steric profile, which in turn govern their interaction with the stationary and mobile phases in an HPLC system.[2][3] Consequently, developing a robust HPLC method for the baseline separation of such isomers is a common challenge in analytical chemistry.

Physicochemical Properties and Their Influence on Retention

The elution order of isobutoxybenzaldehyde isomers in reverse-phase HPLC is primarily dictated by their relative polarity and hydrophobicity. In this mode of chromatography, a non-polar stationary phase (typically C18) is used with a polar mobile phase (commonly a mixture of water and acetonitrile or methanol).[4] Compounds with higher polarity will have a greater affinity for the mobile phase and thus elute earlier, exhibiting shorter retention times. Conversely, more hydrophobic (less polar) compounds will interact more strongly with the non-polar stationary phase, resulting in longer retention times.

The key physicochemical properties influencing this separation are:

  • Dipole Moment: A measure of the molecule's overall polarity. A higher dipole moment generally leads to greater polarity and, consequently, a shorter retention time in reverse-phase HPLC.

  • LogP (Octanol-Water Partition Coefficient): This value indicates the hydrophobicity of a compound. A higher LogP value corresponds to greater hydrophobicity and a longer retention time.

  • Steric Hindrance: The spatial arrangement of atoms can affect how a molecule interacts with the stationary phase. For ortho isomers, the proximity of the substituent to the benzaldehyde group can cause steric hindrance, potentially weakening its interaction with the stationary phase and leading to earlier elution.[5][6][7]

The following diagram illustrates the relationship between these molecular properties and the expected HPLC retention time.

G cluster_properties Physicochemical Properties of Isomers cluster_hplc Reverse-Phase HPLC Polarity\n(Dipole Moment) Polarity (Dipole Moment) Interaction Strength Interaction Strength Polarity\n(Dipole Moment)->Interaction Strength Decreases Hydrophobicity\n(LogP) Hydrophobicity (LogP) Hydrophobicity\n(LogP)->Interaction Strength Increases Steric Hindrance Steric Hindrance Steric Hindrance->Interaction Strength Decreases Stationary Phase\n(Non-Polar, e.g., C18) Stationary Phase (Non-Polar, e.g., C18) Mobile Phase\n(Polar, e.g., Water/Acetonitrile) Mobile Phase (Polar, e.g., Water/Acetonitrile) Retention Time Retention Time Interaction Strength->Retention Time Directly Proportional

Caption: Factors influencing HPLC retention time of isomers.

Predicted Elution Order and Rationale

Based on established chromatographic theory and observations from structurally similar positional isomers, the predicted elution order for isobutoxybenzaldehyde isomers in reverse-phase HPLC is:

2-isobutoxybenzaldehyde (ortho) < 3-isobutoxybenzaldehyde (meta) < 4-isobutoxybenzaldehyde (para)

This prediction is supported by the following reasoning:

  • Polarity and Dipole Moment: The dipole moments of the functional groups (isobutoxy and aldehyde) on the benzene ring do not cancel each other out in any of the isomers, leading to all three being polar molecules. However, the vector addition of the bond dipoles results in different overall molecular dipole moments. Generally, for disubstituted benzenes, the para isomer is the least polar (or has the smallest dipole moment if the groups have opposing vectors, which is not the case here), and the ortho isomer is often more polar than the meta isomer due to intramolecular interactions and steric effects.[8] This higher polarity of the ortho and meta isomers leads to a stronger affinity for the polar mobile phase and thus earlier elution compared to the para isomer.

  • Steric Hindrance (The Ortho Effect): The isobutoxy group in the ortho position is in close proximity to the aldehyde group. This steric hindrance can prevent the molecule from achieving a planar conformation and may shield the aldehyde group from interacting fully with the stationary phase.[5] This reduced interaction leads to a shorter retention time for the ortho isomer compared to the meta and para isomers.

Comparative Data from Analogous Compounds

The predicted elution order is consistent with experimental data from the HPLC separation of other substituted benzaldehyde and aromatic isomers:

  • Nitrobenzaldehyde Isomers: A patented HPLC method for separating benzaldehyde and nitrobenzaldehyde isomers demonstrates the separation of ortho, meta, and para isomers, highlighting the feasibility of resolving such closely related compounds.[10]

  • Tolunitrile and Phthalonitrile Isomers: Studies on columns with strong π-π interaction capabilities show excellent separation of these positional isomers, often with the ortho isomer eluting first.[11]

  • Alkylbenzene Isomers: For positional isomers of butylethylbenzene, the ortho isomer is expected to have a slightly shorter retention time due to the proximity of the bulky groups.[2]

Proposed HPLC Methodology

The following protocol provides a starting point for the separation of isobutoxybenzaldehyde isomers. Optimization may be required to achieve baseline resolution depending on the specific HPLC system and column used.

Experimental Protocol
  • Instrumentation:

    • A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Phenyl-based columns can also be explored for alternative selectivity.[12]

    • Mobile Phase:

      • A: Water (HPLC grade)

      • B: Acetonitrile (HPLC grade)

    • Gradient Elution:

      • Start with a mobile phase composition that allows for the retention of the least retained isomer (ortho). A good starting point would be 60-70% B.

      • Implement a linear gradient to increase the percentage of B to elute the more retained isomers. For example, 60% B to 90% B over 15-20 minutes.

      • Include a column wash at a high percentage of B (e.g., 95%) and an equilibration step back at the initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm or a more specific wavelength based on the UV spectrum of the analytes.

  • Standard and Sample Preparation:

    • Stock Solutions: Prepare individual stock solutions of 2-, 3-, and 4-isobutoxybenzaldehyde in acetonitrile or methanol at a concentration of 1 mg/mL.

    • Working Standard Mixture: Prepare a mixed working standard solution containing all three isomers at a suitable concentration (e.g., 10 µg/mL each) by diluting the stock solutions with the initial mobile phase composition.

    • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter prior to injection.

The following diagram outlines the experimental workflow.

G start Start prep_standards Prepare Stock and Working Standards start->prep_standards prep_sample Prepare and Filter Sample start->prep_sample inject Inject Sample/Standard prep_standards->inject prep_sample->inject hplc_setup HPLC System Setup (C18 Column, Mobile Phase, Gradient Program) hplc_setup->inject data_acq Data Acquisition (UV Detection at 254 nm) inject->data_acq analysis Chromatogram Analysis (Identify Peaks, Determine Retention Times) data_acq->analysis end End analysis->end

Caption: Experimental workflow for HPLC analysis of isobutoxybenzaldehyde isomers.

Expected Results

A hypothetical chromatogram based on the predicted elution order would show three distinct peaks, with the ortho isomer eluting first, followed by the meta, and then the para isomer.

IsomerPredicted Elution OrderPredicted Relative Retention TimeRationale
2-Isobutoxybenzaldehyde (ortho) 1ShortestHigher polarity and steric hindrance reducing interaction with the stationary phase.
3-Isobutoxybenzaldehyde (meta) 2IntermediateIntermediate polarity and less steric hindrance than the ortho isomer.
4-Isobutoxybenzaldehyde (para) 3LongestLower polarity and greater potential for hydrophobic interaction with the stationary phase.

Conclusion

While direct experimental data for the HPLC separation of isobutoxybenzaldehyde isomers is sparse, a thorough analysis based on fundamental chromatographic principles and data from analogous compounds allows for a confident prediction of their retention behavior. The expected elution order in reverse-phase HPLC is ortho < meta < para. This is primarily attributed to the interplay of polarity, with the ortho isomer being the most polar, and steric effects, which reduce the interaction of the ortho isomer with the non-polar stationary phase. The provided HPLC methodology serves as a robust starting point for developing a validated analytical method for the separation and quantification of these isomers, which is crucial for quality control and research in the pharmaceutical and chemical industries.

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249810, 4-Isobutoxybenzaldehyde. PubChem. [Link]

  • Baliah, V., & Chellathurai, T. (1989). Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(4), 311–317.
  • National Institute of Standards and Technology. (n.d.). Calculated electric dipole moments. CCCBDB. [Link]

  • Wang, J., et al. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13(674).
  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

  • Google Patents. (2019).
  • Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

  • University of Zurich. (2017). Dipole Moment. [Link]

  • Unknown. (n.d.).
  • The Organic Chemistry Tutor. (2018, April 11). Dipole Moment, Molecular Polarity & Percent Ionic Character [Video]. YouTube. [Link]

  • Ashenhurst, J. (2025, October 17). Dipole Moments and Dipoles. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 29). Dipole Moments. [Link]

  • Benfenati, E., et al. (2013). Using toxicological evidence from QSAR Models in practice. SAR and QSAR in Environmental Research.
  • Tetko, I. V., et al. (2005). Application of ALOGPS 2.1 to Predict log D Distribution Coefficient for Pfizer Proprietary Compounds.
  • Pándi, A., et al. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Current Medicinal Chemistry.
  • Unknown. (n.d.). DIPOLE MOMENT.
  • MTC USA. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Wikipedia. (n.d.). Ortho effect. [Link]

  • U.S. Environmental Protection Agency. (n.d.). TEST5.1.3 results for DTXCID10561571 for TEST_VP model. [Link]

  • ResearchGate. (n.d.). Total Dipole Moment (μ) and Its Components (μ i ), for the Isolated and Embedded Molecules for IB1, IB2, and IB3 Molecular Systems [Image]. [Link]

  • PubChemLite. (n.d.). 4-isobutoxybenzaldehyde (C11H14O2). [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. [Link]

  • Supelco. (n.d.). HPLC Column Comparison Screening Study for Reversed Phase Columns.
  • National Bureau of Standards. (n.d.). Tables of experimental dipole moments.
  • SIELC. (n.d.). Separation of Benzaldehyde, 3-hydroxy- on Newcrom R1 HPLC column. [Link]

  • Chromatography Forum. (2009, May 12). separation of two isomers. [Link]

  • Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • Hughes, T. B., et al. (2020). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters.
  • Stoyanov, S., et al. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules.
  • Wang, J., et al. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • Geacintov, N. E., & Broyde, S. (n.d.). Steric hindrance due to bulky −OH groups limits the allowed values of the torsion angle β.
  • Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]

Sources

Infrared (IR) spectroscopy carbonyl stretch of 2-Isobutoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) spectroscopy carbonyl stretch of 2-Isobutoxy-4-methylbenzaldehyde Content Type: Technical Comparison Guide

Executive Summary

This guide provides a rigorous technical analysis of the carbonyl (C=O) stretching frequency of 2-Isobutoxy-4-methylbenzaldehyde , a critical intermediate in the synthesis of xanthine oxidase inhibitors like Febuxostat .

For researchers and drug development professionals, the carbonyl stretch serves as a definitive "fingerprint" region (1650–1750 cm⁻¹) for assessing purity. This guide compares the spectral performance of the target compound against its metabolic precursors and structural analogs, establishing a self-validating protocol for identification and quality control.

Mechanistic Analysis: The Physics of the Stretch

To interpret the IR spectrum accurately, one must understand the electronic environment governing the carbonyl bond order. The frequency of the C=O stretch (


) is directly proportional to the force constant (

) of the bond:


In 2-Isobutoxy-4-methylbenzaldehyde , two competing effects alter this force constant compared to a standard benzaldehyde:

  • Resonance Donation (Lowering Effect):

    • The 2-Isobutoxy group (–OCH₂CH(CH₃)₂) is a strong electron-donating group (EDG) via resonance. It donates electron density into the benzene ring, which can delocalize onto the carbonyl oxygen. This increases the single-bond character of the carbonyl, lowering the force constant and reducing the frequency (red shift).

    • The 4-Methyl group provides a weaker donating effect via hyperconjugation.

  • Steric Inhibition of Resonance (Raising Effect):

    • The bulky isobutoxy group at the ortho position creates steric strain. This may force the carbonyl group to rotate out of the plane of the benzene ring.

    • If planarity is lost, resonance is broken. The carbonyl bond re-acquires more double-bond character, shifting the frequency higher (blue shift), closer to aliphatic aldehydes (~1730 cm⁻¹).

Net Result: In the solid state (ATR), the resonance effect typically dominates but is attenuated by sterics. The expected C=O stretch is 1680–1695 cm⁻¹ , distinct from the unsubstituted benzaldehyde (~1700 cm⁻¹) and significantly different from phenolic impurities.

Comparative Performance Analysis

The following table contrasts the target compound with its critical alternatives: its direct precursor (4-Methylbenzaldehyde) and its primary degradation impurity (2-Hydroxy-4-methylbenzaldehyde).

Table 1: Carbonyl Stretch Frequency Comparison
CompoundStructure TypeC=O Frequency (

)
Mechanistic Driver
2-Isobutoxy-4-methylbenzaldehyde Target Intermediate 1685 ± 10 cm⁻¹ Resonance (EDG) dominates , slightly modulated by steric twist.
4-Methylbenzaldehyde Precursor / Analog1700–1705 cm⁻¹Weak hyperconjugation; lacks strong ortho-resonance donation [1].
2-Hydroxy-4-methylbenzaldehyde Critical Impurity 1640–1660 cm⁻¹ Intramolecular Hydrogen Bonding weakens C=O bond significantly [2].
Butanal Aliphatic Reference~1730 cm⁻¹No conjugation; full double-bond character [3].
Key Diagnostic Insights
  • The "Impurity Gap": The most critical comparison is between the Target and the 2-Hydroxy impurity. The hydroxyl group forms a strong 6-membered intramolecular hydrogen bond with the carbonyl oxygen. This drastically weakens the bond, shifting the peak to ~1650 cm⁻¹. If your spectrum shows a shoulder or peak <1660 cm⁻¹, your sample is contaminated with the phenolic precursor.

  • Differentiation from Precursor: The addition of the isobutoxy group shifts the peak from ~1703 cm⁻¹ (4-Methylbenzaldehyde) to a lower frequency. A peak remaining at 1700+ cm⁻¹ suggests incomplete alkylation.

Experimental Protocol: Self-Validating ATR-FTIR

This protocol uses Attenuated Total Reflectance (ATR) to minimize sample preparation errors common with KBr pellets (e.g., moisture absorption).

Materials
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans.

  • Cleaning Solvent: Isopropanol (analytical grade).

Step-by-Step Methodology
  • Background Acquisition:

    • Clean the ATR crystal with isopropanol and allow it to dry completely.

    • Acquire a background spectrum (air) to subtract atmospheric CO₂ and H₂O.

    • Validation Check: Ensure the background is flat in the 2000–2500 cm⁻¹ region.

  • Sample Loading:

    • Place approximately 2–5 mg of solid 2-Isobutoxy-4-methylbenzaldehyde onto the center of the crystal.

    • Note: If the sample is an oil (low melting point), use a Pasteur pipette to apply a thin film.

  • Compression (Solid Samples):

    • Lower the pressure arm until the force gauge reaches the optimal zone (typically ~80–100 N).

    • Causality: Proper contact ensures the evanescent wave penetrates the sample. Poor contact yields a noisy spectrum with weak peaks.

  • Data Acquisition & Analysis:

    • Collect the spectrum from 4000 to 600 cm⁻¹.

    • Zoom Region: Focus on 1600–1800 cm⁻¹.

    • Peak Picking: Identify the maximum intensity peak in this region.

  • Self-Validation Criteria (Pass/Fail):

    • Criterion A: Strong, sharp peak between 1675–1695 cm⁻¹.

    • Criterion B: Absence of broad O–H stretch >3200 cm⁻¹ (indicates moisture or phenolic impurity).

    • Criterion C: Absence of peak <1660 cm⁻¹ (indicates hydrogen-bonded impurity).

Visualization: Spectral Decision Logic

The following diagram illustrates the logical workflow for interpreting the C=O stretch in the context of quality control.

IR_Logic_Flow Start Acquire IR Spectrum (1600-1800 cm⁻¹) Check_Freq Identify C=O Peak Position Start->Check_Freq High_Freq Peak > 1720 cm⁻¹ Check_Freq->High_Freq Mid_Freq Peak 1675 - 1695 cm⁻¹ Check_Freq->Mid_Freq Low_Freq Peak < 1660 cm⁻¹ Check_Freq->Low_Freq Border_Freq Peak ~1700-1705 cm⁻¹ Check_Freq->Border_Freq Result_Ox Likely Oxidized/Aliphatic (Check Structure) High_Freq->Result_Ox Steric Twist or Oxidation Result_Pass PASS: Target Compound (2-Isobutoxy-4-methyl...) Mid_Freq->Result_Pass Resonance Effect Result_Impurity FAIL: Phenolic Impurity (H-Bonding present) Low_Freq->Result_Impurity Intramolecular H-Bond Result_Precursor FAIL: Unreacted Precursor (4-Methylbenzaldehyde) Border_Freq->Result_Precursor Missing Alkoxy Group

Caption: Decision tree for identifying 2-Isobutoxy-4-methylbenzaldehyde purity based on Carbonyl shift.

References
  • PubChem. (2025).[1][2] 2-Hydroxy-4-methylbenzaldehyde: Chemical Properties and Spectral Data. National Library of Medicine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • DocBrown. (2025). Interpretation of the Infrared Spectrum of Benzaldehyde. Retrieved from [Link]

Sources

A Comparative Guide to 2-Isobutoxy-4-methylbenzaldehyde and 3-cyano-4-isobutoxybenzaldehyde Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and exacting world of pharmaceutical research and development, the quality of a reference standard is paramount. These highly characterized materials are the bedrock of analytical testing, ensuring the identity, purity, and potency of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] This guide provides an in-depth technical comparison of two critical benzaldehyde-derived reference standards: 2-Isobutoxy-4-methylbenzaldehyde and 3-cyano-4-isobutoxybenzaldehyde. While both are structurally related, their distinct substitutions impart unique physicochemical properties and analytical behaviors that are crucial for researchers to understand. This document will delve into their comparative analysis, supported by established experimental protocols and data, to assist in the selection and application of the appropriate standard for your research needs.

Chemical Structures and Core Properties

The foundational difference between these two reference standards lies in the substitution pattern on the benzaldehyde ring. 2-Isobutoxy-4-methylbenzaldehyde features an isobutoxy group at the ortho position and a methyl group at the para position relative to the aldehyde. In contrast, 3-cyano-4-isobutoxybenzaldehyde possesses a cyano group at the meta position and an isobutoxy group at the para position. These differences in electron-donating (isobutoxy, methyl) and electron-withdrawing (cyano) groups significantly influence their chemical properties and, consequently, their analytical behavior.

Property2-Isobutoxy-4-methylbenzaldehyde3-cyano-4-isobutoxybenzaldehyde
CAS Number 2161067-32-7[3]161718-85-0 (related amide)
Molecular Formula C12H16O2C12H13NO2
Molecular Weight 192.25 g/mol 203.23 g/mol
Appearance Predicted: Colorless to pale yellow liquid/solidPredicted: Solid
Solubility Predicted to be soluble in common organic solvents like ethanol, methanol, and dichloromethane.[4]Predicted to be soluble in organic solvents; potentially lower solubility than the non-cyano analog in non-polar solvents.
Predicted pKa The aldehyde proton is weakly acidic. The presence of electron-donating groups may slightly increase the pKa compared to benzaldehyde.The electron-withdrawing cyano group is expected to decrease the pKa of the aldehyde proton (making it more acidic) compared to benzaldehyde.[5]

Note: Some physicochemical properties are based on predictions from structurally similar compounds due to limited publicly available experimental data for these specific molecules.

Analytical Characterization: A Comparative Approach

The characterization of a reference standard must be comprehensive to ensure its identity and purity.[6][7] The following sections detail key analytical techniques and expected comparative results for the two benzaldehyde derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for assessing the purity and stability of reference standards. A reversed-phase HPLC (RP-HPLC) method is generally suitable for these compounds.

Causality of Method Design: The choice of a C18 column is based on its versatility and effectiveness in separating aromatic compounds based on hydrophobicity.[8][9] The mobile phase, a mixture of acetonitrile and water with a pH modifier like acetic or phosphoric acid, allows for the elution of these moderately polar compounds. The more non-polar 2-Isobutoxy-4-methylbenzaldehyde is expected to have a longer retention time than the more polar 3-cyano-4-isobutoxybenzaldehyde under typical RP-HPLC conditions. UV detection at around 254 nm is suitable for both compounds due to the presence of the benzene ring.[8]

Experimental Protocol: Comparative RP-HPLC Analysis

  • Instrumentation: HPLC system with a UV/Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water:Glacial Acetic Acid (60:40:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare stock solutions of each reference standard in acetonitrile at a concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solutions with the mobile phase to a concentration of approximately 0.1 mg/mL.

    • Filter the working solutions through a 0.45 µm syringe filter before injection.

Expected Results:

Parameter2-Isobutoxy-4-methylbenzaldehyde3-cyano-4-isobutoxybenzaldehyde
Expected Retention Time LongerShorter
Peak Shape SymmetricalSymmetrical
Purity Assessment Area normalization method to determine the percentage purity.Area normalization method to determine the percentage purity.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Reference Standard prep2 Dissolve in Acetonitrile (1 mg/mL) prep1->prep2 prep3 Dilute with Mobile Phase (0.1 mg/mL) prep2->prep3 prep4 Filter (0.45 µm) prep3->prep4 hplc_inject Inject 10 µL onto C18 Column prep4->hplc_inject hplc_separate Isocratic Elution (ACN:H2O:HAc) hplc_inject->hplc_separate hplc_detect UV Detection at 254 nm hplc_separate->hplc_detect data_integrate Integrate Peak Area hplc_detect->data_integrate data_purity Calculate Purity data_integrate->data_purity

Caption: HPLC analysis workflow from sample preparation to data analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, making it well-suited for these benzaldehyde derivatives.[10][11]

Causality of Method Design: Both compounds are sufficiently volatile for GC analysis without derivatization. A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms, is appropriate for separating these aromatic compounds. The temperature programming allows for the efficient elution of the analytes while separating them from any potential impurities. Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.

Experimental Protocol: Comparative GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

  • Sample Preparation:

    • Prepare solutions of each reference standard in dichloromethane at a concentration of 100 µg/mL.

Expected Results:

Parameter2-Isobutoxy-4-methylbenzaldehyde3-cyano-4-isobutoxybenzaldehyde
Expected Retention Time Shorter (likely due to lower boiling point)Longer (likely due to higher boiling point and polarity)
Molecular Ion (M+) m/z 192m/z 203
Key Fragmentation Ions Expected fragments from loss of isobutyl group (m/z 135), and further fragmentation of the aromatic ring.Expected fragments from loss of isobutyl group (m/z 146), and characteristic fragments related to the cyano group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of the identity of reference standards.[12][13] Both ¹H and ¹³C NMR will show distinct differences between the two isomers.

¹H NMR: The chemical shifts and splitting patterns of the aromatic protons will be significantly different due to the different substitution patterns. For 2-Isobutoxy-4-methylbenzaldehyde, the aromatic protons will show a more complex splitting pattern due to the ortho and para substituents. For 3-cyano-4-isobutoxybenzaldehyde, the aromatic protons will also show a distinct pattern characteristic of 1,2,4-trisubstitution. The aldehyde proton will appear as a singlet in both, but its chemical shift will be influenced by the electronic nature of the other substituents.

¹³C NMR: The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents.[14] The electron-withdrawing cyano group in 3-cyano-4-isobutoxybenzaldehyde will cause a downfield shift for the carbons it influences, particularly the carbon to which it is attached. The carbonyl carbon signal will also be shifted based on the electronic environment.

Expected ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)

Assignment2-Isobutoxy-4-methylbenzaldehyde (Predicted)3-cyano-4-isobutoxybenzaldehyde (Predicted)
Aldehyde (-CHO) ~9.9 ppm (singlet)~10.0 ppm (singlet)
Aromatic (Ar-H) ~6.8-7.7 ppm (multiplets)~7.0-8.0 ppm (multiplets)
Isobutoxy (-OCH₂CH(CH₃)₂) ~3.8 ppm (doublet, 2H), ~2.1 ppm (multiplet, 1H)~3.9 ppm (doublet, 2H), ~2.2 ppm (multiplet, 1H)
Methyl (-CH₃) ~2.4 ppm (singlet, 3H)N/A
Isobutoxy (-CH(CH₃)₂) ~1.0 ppm (doublet, 6H)~1.1 ppm (doublet, 6H)

Expected ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment2-Isobutoxy-4-methylbenzaldehyde (Predicted)3-cyano-4-isobutoxybenzaldehyde (Predicted)
Carbonyl (C=O) ~191 ppm~190 ppm
Aromatic (Ar-C) ~110-160 ppm~112-165 ppm
Cyano (-CN) N/A~117 ppm
Isobutoxy (-OCH₂CH(CH₃)₂) ~75 ppm (-OCH₂), ~28 ppm (-CH), ~19 ppm (-CH₃)~76 ppm (-OCH₂), ~28 ppm (-CH), ~19 ppm (-CH₃)
Methyl (-CH₃) ~21 ppmN/A

Logical Relationship of Substituent Effects on Analytical Data

Substituent_Effects cluster_2I4M 2-Isobutoxy-4-methylbenzaldehyde cluster_3C4I 3-cyano-4-isobutoxybenzaldehyde I2M4_Struct Structure: Ortho-Isobutoxy Para-Methyl I2M4_Props Properties: Electron-Donating Groups More Non-Polar I2M4_Struct->I2M4_Props I2M4_HPLC HPLC: Longer Retention Time I2M4_Props->I2M4_HPLC I2M4_NMR NMR: Upfield shifts for Ar-H I2M4_Props->I2M4_NMR C3I4_Props Properties: Electron-Withdrawing Group More Polar C3I4_Struct Structure: Meta-Cyano Para-Isobutoxy C3I4_Struct->C3I4_Props C3I4_HPLC HPLC: Shorter Retention Time C3I4_Props->C3I4_HPLC C3I4_NMR NMR: Downfield shifts for Ar-H C3I4_Props->C3I4_NMR

Caption: Influence of substituents on the analytical properties of the two reference standards.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups.

Expected FT-IR Absorptions:

Functional Group2-Isobutoxy-4-methylbenzaldehyde (cm⁻¹)3-cyano-4-isobutoxybenzaldehyde (cm⁻¹)
Aldehyde C-H Stretch ~2820 and ~2720~2820 and ~2720
Aromatic C-H Stretch >3000>3000
Aliphatic C-H Stretch ~2960-2870~2960-2870
Cyano C≡N Stretch N/A~2230-2210
Carbonyl C=O Stretch ~1700-1680~1705-1685
Aromatic C=C Stretch ~1600 and ~1480~1600 and ~1480
C-O Stretch (Ether) ~1250~1250

The most telling difference in the IR spectra will be the presence of a sharp, medium-intensity peak for the C≡N stretch in 3-cyano-4-isobutoxybenzaldehyde, which will be absent in the spectrum of 2-Isobutoxy-4-methylbenzaldehyde.

Conclusion

Both 2-Isobutoxy-4-methylbenzaldehyde and 3-cyano-4-isobutoxybenzaldehyde serve as essential reference standards in their respective synthetic and analytical applications. Their distinct substitution patterns give rise to predictable and measurable differences in their chromatographic and spectroscopic profiles. 2-Isobutoxy-4-methylbenzaldehyde, with its electron-donating groups, is more non-polar and will exhibit a longer retention time in RP-HPLC and upfield shifts in its ¹H NMR spectrum compared to its cyano-substituted counterpart. Conversely, the electron-withdrawing cyano group in 3-cyano-4-isobutoxybenzaldehyde increases its polarity, leading to a shorter RP-HPLC retention time, and introduces a characteristic C≡N stretch in its IR spectrum. A thorough understanding of these differences, supported by the robust analytical protocols outlined in this guide, is crucial for researchers to ensure the accurate identification, quantification, and quality control of these important chemical entities.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. Available at: [Link]

  • Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. BioProcess International. Available at: [Link]

  • Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry. PMC. Available at: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • pKa Data Compiled by R. Williams. EPFL. Available at: [Link]

  • Benzaldehyde | C6H5CHO | CID 240. PubChem. Available at: [Link]

  • ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. ICH. Available at: [Link]

  • The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Pearson. Available at: [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Available at: [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. National Library of Medicine. Available at: [Link]

  • How can benzaldehyde have a pKa of 14.9?. Chemistry Stack Exchange. Available at: [Link]

  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. ResearchGate. Available at: [Link]

  • Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. ResearchGate. Available at: [Link]

  • Benzaldehyde, 4-(2-methylpropoxy)-. ChemBK. Available at: [Link]

  • ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ICH. Available at: [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. National Library of Medicine. Available at: [Link]

  • Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • 1H- and 13C-NMR for. The Royal Society of Chemistry. Available at: [Link]

  • GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application. Semantic Scholar. Available at: [Link]

  • 4-Isobutoxybenzaldehyde | C11H14O2 | CID 249810. PubChem. Available at: [Link]

  • 2-Hydroxy-4-methylbenzaldehyde. Grokipedia. Available at: [Link]

  • 13C-NMR Spectroscopy. AWS. Available at: [Link]

  • 3-cyanobenzaldehyde. Stenutz. Available at: [Link]

  • 4-Methylbenzaldehyde | C8H8O | CID 7725. PubChem. Available at: [Link]

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Available at: [Link]

  • Chemical Properties of Benzaldehyde, 2-methyl- (CAS 529-20-4). Cheméo. Available at: [Link]

  • ISOBUTANAL CAS N°: 78-84-2. OECD. Available at: [Link]

  • 3-Cyano-4-fluorobenzaldehyde. ChemBK. Available at: [Link]

  • Showing Compound 2-Hydroxy-4-methylbenzaldehyde (FDB010543). FooDB. Available at: [Link]

  • 13C NMR Spectroscopy. Thieme. Available at: [Link]

  • Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Oxford Instruments. Available at: [Link]

Sources

Identification of 2-Isobutoxy-4-methylbenzaldehyde as a Febuxostat Impurity: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the identification, origin, and analytical characterization of 2-Isobutoxy-4-methylbenzaldehyde , a specific process-related impurity found in Febuxostat drug substance. It compares analytical strategies for distinguishing this impurity from its structural isomers and the main synthetic intermediates.

Introduction: The Impurity Landscape of Febuxostat

Febuxostat is a non-purine selective inhibitor of xanthine oxidase, synthesized primarily to treat hyperuricemia in gout patients.[1][2][3][4][5] The synthesis of Febuxostat typically proceeds through key intermediates such as 4-hydroxybenzonitrile or 4-hydroxybenzaldehyde .

Impurity profiling (ICH Q3A/Q3B) requires the identification of all impurities >0.10%. 2-Isobutoxy-4-methylbenzaldehyde (CAS: 2161067-32-7) is a structural analog of the key intermediate 4-isobutoxybenzaldehyde. Its presence typically indicates contamination in the starting material (e.g., 2-hydroxy-4-methylbenzaldehyde present in 4-hydroxybenzaldehyde) or side-reactions involving methylated precursors.

This guide compares the performance of LC-MS , HPLC-UV , and NMR in unequivocally identifying this impurity against its closest alternatives: the des-methyl intermediate (4-isobutoxybenzaldehyde) and its regioisomers.

Origin & Causality: Formation Pathway

To control an impurity, one must understand its origin. The formation of 2-Isobutoxy-4-methylbenzaldehyde is directly linked to the alkylation step in the Febuxostat synthesis pathway.

The Mechanism

The standard route involves the O-alkylation of a phenol with isobutyl bromide.[3]

  • Main Reaction: 4-Hydroxybenzaldehyde + Isobutyl bromide

    
    4-Isobutoxybenzaldehyde .
    
  • Impurity Reaction: If the starting material contains 2-hydroxy-4-methylbenzaldehyde (a common homolog impurity in phenol derivatives), the same alkylation conditions yield 2-Isobutoxy-4-methylbenzaldehyde .

This impurity is a "carryover" precursor. If not removed, it may react further to form methylated analogs of Febuxostat, potentially altering the drug's potency or toxicity profile.

Visualization: Impurity Formation Pathway[2][4]

Febuxostat_Impurity_Origin Start_Main Starting Material 4-Hydroxybenzaldehyde Product_Main Main Intermediate 4-Isobutoxybenzaldehyde (Precursor to Febuxostat) Start_Main->Product_Main O-Alkylation Start_Imp Contaminant 2-Hydroxy-4-methylbenzaldehyde Product_Imp Target Impurity 2-Isobutoxy-4-methylbenzaldehyde Start_Imp->Product_Imp O-Alkylation Reagent Reagent Isobutyl Bromide / K2CO3 Reagent->Product_Main Reagent->Product_Imp

Caption: Comparative synthesis pathway showing the origin of the target impurity from a methylated starting material contaminant.

Comparative Analytical Performance

Identifying 2-Isobutoxy-4-methylbenzaldehyde requires distinguishing it from the main intermediate (4-Isobutoxybenzaldehyde) and other potential isomers (e.g., 3-Isobutoxy-4-methylbenzaldehyde).

Performance Matrix: Analytical Techniques
FeatureLC-MS (Q-TOF/Orbitrap) HPLC-UV (RP-C18) 1H NMR (500 MHz)
Primary Role Molecular Weight & Formula ConfirmationRoutine Quantitation & SeparationStructural Elucidation (Regiochemistry)
Differentiation Power High (vs. Des-methyl) Low (vs. Regioisomers)Medium (Relies on RT differences)Definitive (Coupling constants confirm position)
Key Metric m/z 193.12 [M+H]⁺Relative Retention Time (RRT)Aromatic Splitting Pattern
Sensitivity < 0.05% (Trace Level)0.05% - 0.10%> 1.0% (Requires Isolation)
Detailed Comparison
A. LC-MS: The First Line of Defense

LC-MS is superior for distinguishing the target impurity from the main intermediate due to the mass difference.

  • Target: 2-Isobutoxy-4-methylbenzaldehyde (

    
    ) 
    
    
    
    [M+H]⁺ = 193.12 Da .
  • Alternative (Main): 4-Isobutoxybenzaldehyde (

    
    ) 
    
    
    
    [M+H]⁺ = 179.10 Da .
  • Result: The +14 Da shift (methyl group) provides immediate confirmation of a methylated impurity.

B. HPLC-UV: Separation of Isomers

While LC-MS confirms the mass, it cannot easily distinguish regioisomers (e.g., 2-isobutoxy vs. 3-isobutoxy). HPLC-UV relies on hydrophobicity and steric effects.

  • 2-Isobutoxy-4-methylbenzaldehyde: The ortho-isobutoxy group creates steric hindrance and shielding, typically reducing interaction with the C18 stationary phase compared to the para-isomer.

  • Prediction: This impurity will likely elute earlier (shorter retention time) than its unhindered isomers (e.g., 3-isobutoxy-4-methylbenzaldehyde).

C. NMR: The Gold Standard

Only NMR can definitively assign the "2-Isobutoxy" vs "3-Isobutoxy" position.

  • Target (2-Isobutoxy-4-methyl): The aromatic region will show a specific splitting pattern (likely two doublets or a singlet/doublet mix depending on H-3/H-5/H-6 positions) distinct from the symmetric para-substituted main intermediate.

  • Key Signal: Look for the methyl singlet (

    
     ppm) and the aldehyde proton (
    
    
    
    ppm). The aldehyde proton shift is sensitive to ortho-substitution.

Experimental Protocols

Protocol A: High-Resolution LC-MS Identification

Objective: To confirm the molecular formula


.
  • Instrument: Agilent 6545 Q-TOF or Thermo Q-Exactive.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Detection: ESI Positive Mode.

  • Success Criteria: Observation of a peak at m/z 193.1223 (Theoretical mass) with < 5 ppm mass error.

Protocol B: HPLC-UV Purity & Isolation

Objective: To separate the impurity from the Febuxostat intermediate matrix.

  • Column: Waters XBridge C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 4.5).

    • B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B (Isocratic).

    • 5-25 min: 20%

      
       80% B (Linear).
      
    • 25-30 min: 80% B.

  • Wavelength: 254 nm (Aromatic max) and 280 nm (Aldehyde).

  • Sample Prep: Dissolve 10 mg of crude intermediate in 10 mL Acetonitrile.

  • Data Analysis: Calculate RRT relative to 4-Isobutoxybenzaldehyde.

Analytical Decision Tree

This workflow ensures a self-validating identification process, moving from high-throughput screening to definitive structural confirmation.

Analytical_Workflow Sample Unknown Impurity Peak (in Febuxostat Intermediate) LCMS Step 1: LC-MS Screening Check m/z Sample->LCMS Mass_Check m/z = 193? LCMS->Mass_Check Not_Target Not Target Impurity (Likely Des-methyl or other) Mass_Check->Not_Target No (e.g., 179) Isomer_Check Step 2: HPLC-UV Check Retention Time (RT) Mass_Check->Isomer_Check Yes RT_Analysis RT vs Main Peak? Isomer_Check->RT_Analysis Ortho_Iso Candidate: 2-Isobutoxy-4-methyl (Likely Early Eluting) RT_Analysis->Ortho_Iso Different RT Meta_Iso Candidate: 3-Isobutoxy-4-methyl (Likely Late Eluting) RT_Analysis->Meta_Iso Different RT NMR Step 3: 1H NMR Definitive Structure Ortho_Iso->NMR Meta_Iso->NMR

Caption: Step-by-step decision tree for confirming the identity of the aldehyde impurity.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 249810, 4-Isobutoxybenzaldehyde.[6] (Data on the main intermediate).[2][3][4][7] [Link]

  • European Medicines Agency. (2019). Assessment Report: Febuxostat Krka. (Regulatory context on Febuxostat impurity profiling). [Link]

Sources

A Researcher's Guide to the Mass Spectrometry Fragmentation Patterns of C12H16O2 Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of organic molecules. For researchers in fields ranging from flavor and fragrance to drug metabolism and environmental analysis, a thorough understanding of the fragmentation patterns of aldehydes with the molecular formula C12H16O2 is crucial. These compounds, encompassing a diverse array of aliphatic and aromatic isomers, present unique challenges and opportunities in their mass spectrometric analysis. This guide provides an in-depth comparison of their fragmentation behaviors, supported by experimental data and detailed protocols, to empower researchers in their analytical endeavors.

The Foundational Principles of Aldehyde Fragmentation

The fragmentation of aldehydes upon electron ionization (EI) in a mass spectrometer is governed by a set of well-established principles. The initial ionization event, the removal of an electron, generates a molecular ion (M+•) that is often unstable and prone to dissociation. The subsequent fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses. For aldehydes, three primary fragmentation mechanisms are of paramount importance: alpha-cleavage, beta-cleavage, and the McLafferty rearrangement.[1][2]

  • Alpha-Cleavage: This is a characteristic fragmentation of carbonyl compounds where the bond between the carbonyl carbon and an adjacent atom is homolytically cleaved.[1] For aldehydes, this can result in the loss of a hydrogen radical to form a stable acylium ion ([M-1]+), or the loss of the entire alkyl or aryl group attached to the carbonyl. The [M-1]+ peak is often a strong indicator of an aldehyde functionality.[3]

  • Beta-Cleavage (Inductive Cleavage): This fragmentation involves the cleavage of the bond between the alpha and beta carbons relative to the carbonyl group. This process is driven by the electron-withdrawing nature of the carbonyl oxygen, leading to the formation of a carbocation.[2]

  • McLafferty Rearrangement: This is a highly specific rearrangement that occurs in carbonyl compounds possessing a gamma-hydrogen on an alkyl chain. It involves a six-membered transition state where the gamma-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond. This results in the formation of a neutral alkene and a resonance-stabilized enol radical cation, which is detected by the mass spectrometer.[1] For straight-chain aldehydes, this often gives rise to a characteristic peak at m/z 44.[3]

Visualizing the Fragmentation Pathways

To better understand these fundamental processes, the following diagram illustrates the generalized fragmentation pathways for a generic C12H16O2 aldehyde.

Fragmentation_Pathways cluster_cleavages Primary Fragmentation Mechanisms cluster_fragments Characteristic Fragment Ions M C12H16O2 Aldehyde (Molecular Ion, M+•) alpha Alpha-Cleavage M->alpha Loss of H• or R• beta Beta-Cleavage M->beta Cleavage of Cα-Cβ bond mclafferty McLafferty Rearrangement M->mclafferty γ-H transfer & Cα-Cβ cleavage m_minus_1 [M-1]+ (Acylium Ion) alpha->m_minus_1 rco [RCO]+ (Acylium Ion) alpha->rco m_minus_r [M-R]+ beta->m_minus_r mclafferty_ion Enol Radical Cation (e.g., m/z 44) mclafferty->mclafferty_ion

Caption: Generalized fragmentation pathways for C12H16O2 aldehydes.

A Comparative Analysis of C12H16O2 Aldehyde Isomers

The fragmentation pattern of a C12H16O2 aldehyde is highly dependent on its specific isomeric structure. The position and nature of the substituents, the degree of unsaturation, and the presence of an aromatic ring all exert a significant influence on the relative abundance of different fragment ions.

To illustrate these differences, the following table compares the key mass spectral features of several C12H16O2 aldehyde isomers.

Isomer NameStructureMolecular Ion (m/z 192) IntensityKey Fragment Ions (m/z) and Their Origin
Dodecadienal (representative isomer) Aliphatic, two double bondsModerateVariable depending on double bond position. Typically shows losses of alkyl fragments.
4-(Pentyloxy)benzaldehyde AromaticStrong121 ([M-C5H11O]•, loss of pentyloxy radical), 93, 77 (phenyl cation)
iso-Butyl aldehyde-1-phenyl-1,2-ethanediol acetal Acetal (protected aldehyde)Weak149, 107, 91 (tropylium ion), 77, 43 (isopropyl cation)

Note: The fragmentation data for the acetal represents a protected form of a C12H16O2 aldehyde, highlighting how derivatization can alter fragmentation pathways.

Experimental Protocols for the Analysis of C12H16O2 Aldehydes

The successful analysis of C12H16O2 aldehydes by mass spectrometry relies on a well-defined experimental protocol. The choice between direct analysis and derivatization depends on the volatility and stability of the target isomers.

Protocol 1: Direct GC-MS Analysis of Volatile C12H16O2 Aldehydes

This protocol is suitable for thermally stable and sufficiently volatile isomers.

1. Sample Preparation:

  • Dissolve the sample in a high-purity volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up complex matrices.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Injector: Split/splitless inlet, operated in splitless mode for trace analysis or split mode for higher concentrations. Set the injector temperature to 250 °C.
  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Range: m/z 40-400.
Protocol 2: GC-MS Analysis of C12H16O2 Aldehydes after PFBHA Derivatization

Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is highly recommended for less volatile or thermally labile aldehydes, as it increases their volatility and stability, and enhances sensitivity, particularly with negative chemical ionization (NCI).[4][5]

1. Derivatization Procedure:

  • Prepare a PFBHA solution (e.g., 10 mg/mL in a suitable solvent like toluene or water).[3]
  • To your sample (in a compatible solvent), add an excess of the PFBHA solution.
  • For aqueous samples, adjust the pH to be slightly acidic (pH 4-5) to facilitate the reaction.
  • Heat the mixture at 60-80 °C for 30-60 minutes to ensure complete derivatization.
  • After cooling, extract the PFBHA-oxime derivatives with a non-polar solvent (e.g., hexane or toluene).
  • The organic layer can then be concentrated and analyzed by GC-MS.

2. GC-MS Instrumentation and Conditions:

  • Follow the same GC-MS setup as in Protocol 1.
  • The oven temperature program may need to be adjusted based on the volatility of the PFBHA-oxime derivatives.
  • For enhanced sensitivity, consider using Negative Chemical Ionization (NCI) with methane as the reagent gas.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the GC-MS analysis of C12H16O2 aldehydes, including the option for derivatization.

Experimental_Workflow start Sample Containing C12H16O2 Aldehyde prep Sample Preparation (Extraction, Cleanup) start->prep derivatize_q Derivatization Needed? prep->derivatize_q derivatize PFBHA Derivatization derivatize_q->derivatize Yes gcms GC-MS Analysis derivatize_q->gcms No derivatize->gcms data Data Acquisition (Mass Spectrum) gcms->data analysis Fragmentation Pattern Analysis data->analysis result Structural Elucidation & Comparison analysis->result

Caption: Experimental workflow for the GC-MS analysis of C12H16O2 aldehydes.

Conclusion

The mass spectrometric fragmentation of C12H16O2 aldehydes is a nuanced subject, with each isomer presenting a unique spectral fingerprint. By understanding the fundamental principles of aldehyde fragmentation and employing robust experimental protocols, researchers can confidently identify and differentiate between these closely related compounds. This guide serves as a foundational resource, empowering scientists to navigate the complexities of aldehyde analysis and unlock the structural information held within their mass spectra.

References

  • Scribd. (n.d.). Aldehyde GC Separation & Mass Spectra. Retrieved from [Link]

  • Al-Wiswasi, A., Al-Shabib, N. A., & Khan, M. R. (2020). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 25(18), 4289. [Link]

  • NIST. (n.d.). 2-Dodecenal. NIST Chemistry WebBook. Retrieved from [Link]

  • GERSTEL. (2008). Determination of Aldehydes and Ketones in Oily Matrices using a Novel Dynamic Headspace Sampler Coupled to GC/MS. Retrieved from [Link]

  • PubChem. (n.d.). 9-Dodecenal, (9Z)-. Retrieved from [Link]

  • Bierl, B. A., Beroza, M., & Adler, V. E. (1975). Determination of C3–C10 Aliphatic Aldehydes Using PFBHA Derivatization and Solid Phase Microextraction (SPME). Application to the Analysis of Beer. Journal of Chromatographic Science, 13(10), 483-487. [Link]

  • CTC Analytics. (n.d.). GC/MS Application Note: Determination of Stale Aldehydes in Beer. Retrieved from [Link]

  • NIST. (n.d.). 2-Dodecenal, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Dodecanal. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization reaction of carbonyls with PFBHA. Retrieved from [Link]

  • FooDB. (2015). Showing Compound cinnamaldehyde (FDB030727). Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The mass spectrum of cinnamaldehyde at the retention time of 14.549.... Retrieved from [Link]

  • NIST. (n.d.). iso-Butyl aldehyde-1-phenyl-1,2-ethanediol acetal. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Cinnamaldehyde, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2022). MASS SPECTRA INTERPRETATION OF CINNAMALDEHYDE PRESENT IN WHOLE AND POWDERED CINNAMON OIL. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Lilac aldehyde A. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-(pentyloxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylbenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-tert-Butylbenzaldehyde. Retrieved from [Link]

  • Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Retrieved from [Link]

  • LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-tert-butyl benzaldehyde. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isobutoxy-4-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Isobutoxy-4-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.